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beta-(1->4)-Galactotriose

Cat. No.: B10769266
M. Wt: 504.4 g/mol
InChI Key: FYGDTMLNYKFZSV-XJJKTWKOSA-N
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Description

Significance of Oligosaccharides in Biological Systems

Oligosaccharides are fundamental to numerous biological functions, including cell-cell interaction, signal transduction, immune responses, and pathogen adhesion. frontiersin.orgnih.govsolubilityofthings.com They are key components of glycoproteins and glycolipids on cell membranes, where they act as recognition sites for proteins, thereby facilitating essential processes like the immune response. solubilityofthings.com Certain oligosaccharides also function as prebiotics, promoting the growth of beneficial gut bacteria. solubilityofthings.com The structural diversity of oligosaccharides, arising from different monosaccharide compositions and linkages, allows for a wide range of biological activities. frontiersin.org

Overview of Galactooligosaccharides (GOS)

Galactooligosaccharides (GOS) are a prominent group of prebiotic oligosaccharides. webmd.comnih.gov They are chains of galactose sugar units, often with a terminal glucose molecule. monashfodmap.com GOS are naturally found in dairy products, beans, and some root vegetables and are also produced commercially from lactose (B1674315). webmd.comclasado.com

Definition and Structural Diversity of GOS

GOS are defined as chains of galactose sugars. monashfodmap.com They are typically composed of two to eight monosaccharide units. researchgate.netresearchgate.net The structural diversity of GOS is a key characteristic, arising from variations in the degree of polymerization and the types of glycosidic linkages between the sugar units. acs.org This complexity results in a wide variety of GOS structures, with one study identifying over 40 different molecules in a commercial GOS mixture. acs.org GOS can be broadly categorized into two main types based on their linkage to a terminal sugar: sucrose-related (α-GOS) and lactose-related (β-GOS). mdpi.com

Prevalence of Glycosidic Linkages in GOS Mixtures

The enzymatic synthesis of GOS from lactose results in a mixture of oligosaccharides with various glycosidic linkages.

Commercial GOS preparations are typically characterized by a predominance of β-(1→4) and β-(1→6) glycosidic linkages. nih.govacs.org These linkages are formed during the transgalactosylation reaction catalyzed by the enzyme β-galactosidase. nih.gov

Predominance of β-(1→4) and β-(1→6) Linkages

Specificity of Beta-(1→4)-Galactotriose within Galactooligosaccharide Research

Beta-(1→4)-galactotriose is a specific trisaccharide composed of three β-D-galactopyranose units joined by (1→4) linkages. nih.gov Its chemical formula is C18H32O16. nih.gov This particular oligosaccharide is a component of the broader GOS family and serves as a substrate for enzymes like β-galactosidase. megazyme.com Research into specific GOS structures like beta-(1→4)-galactotriose is crucial for understanding the structure-function relationships of these prebiotics. nih.gov For example, studies have investigated how different glycosidic linkages, such as the β-(1→4) bond, influence the effects of GOS on intestinal cells. nih.gov The detailed characterization of individual GOS molecules, including beta-(1→4)-galactotriose, is essential for developing GOS formulations with targeted health benefits.

Chemical Definition: Three β-D-galactopyranose Units Joined by (1→4)-Linkages

Beta-(1→4)-Galactotriose is chemically defined as a trisaccharide, specifically a galactotriose, consisting of three β-D-galactopyranose units. nih.gov These monosaccharide units are covalently joined in a linear fashion by β-(1→4)-glycosidic linkages. nih.govnih.gov This specific linkage connects the anomeric carbon (C1) of one galactose unit in its β-configuration to the hydroxyl group on the fourth carbon (C4) of the adjacent galactose unit. chegg.com

The structure arises from the enzymatic hydrolysis of β-1,4-galactan, a component of pectin (B1162225) found in plant cell walls. researchgate.netrcsb.orgresearchgate.net For instance, the endo-β-1,4-D-galactanase from Thermotoga maritima hydrolyzes pectic galactans to produce a series of oligosaccharides, including β-1,4-D-galactotriose. researchgate.net Similarly, the β-1,4-galactanase from Bacillus licheniformis degrades β-1,4-galactan, and its crystal structure has been resolved in a complex with galactotriose, providing a detailed view of its binding. rcsb.org

The chemical properties of beta-(1→4)-Galactotriose are summarized in the table below.

PropertyValueSource
IUPAC Name (2S,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol nih.gov
Molecular Formula C₁₈H₃₂O₁₆ drugbank.comnih.govcreative-biolabs.com
Molecular Weight 504.44 g/mol nih.govcreative-biolabs.com
Monoisotopic Mass 504.16903493 Da nih.gov
ChEBI ID CHEBI:40896 nih.govcreative-biolabs.com
PubChem CID 448924 nih.gov
DrugBank ID DB04248 drugbank.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H32O16 B10769266 beta-(1->4)-Galactotriose

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H32O16

Molecular Weight

504.4 g/mol

IUPAC Name

(2S,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7+,8+,9-,10-,11-,12-,13-,14+,15+,16-,17+,18+/m1/s1

InChI Key

FYGDTMLNYKFZSV-XJJKTWKOSA-N

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O

Origin of Product

United States

Advanced Methodologies for Synthesis of Beta 1→4 Galactotriose

Enzymatic Synthesis Strategies

Enzymatic synthesis provides a highly effective and specific means of producing complex carbohydrates like beta-(1→4)-galactotriose. The primary strategy involves leveraging the catalytic activities of specific enzymes to control the formation of glycosidic bonds, leading to the desired oligosaccharide structure.

The principal enzymatic method for synthesizing galactooligosaccharides, including beta-(1→4)-galactotriose, is through the transgalactosylation activity of β-galactosidases (EC 3.2.1.23). nih.gov These enzymes are widely known for their hydrolytic function, where they cleave lactose (B1674315) into glucose and galactose. scispace.com However, under conditions of high substrate concentration, β-galactosidases can catalyze a competing reaction known as transgalactosylation. acs.org

The transgalactosylation process involves a double displacement mechanism. nih.gov First, the enzyme attacks the lactose molecule, forming a covalent galactosyl-enzyme intermediate and releasing glucose. nih.gov In the second step, this intermediate is attacked by a nucleophilic acceptor. If the acceptor is water, hydrolysis occurs, and galactose is released. researchgate.net However, if another carbohydrate molecule with a free hydroxyl group (such as another lactose molecule) acts as the acceptor, a new glycosidic bond is formed, resulting in a longer oligosaccharide—a process known as transgalactosylation. nih.govfrontiersin.org This kinetically controlled reaction allows for the synthesis of a mixture of GOS with varying degrees of polymerization and linkage types. acs.org

The most common and industrially significant donor substrate for the synthesis of GOS, including beta-(1→4)-galactotriose, is lactose . frontiersin.orgnih.gov Lactose serves as the source of the galactosyl units that are transferred to an acceptor molecule. nih.gov In a typical GOS synthesis reaction, lactose acts as both the galactosyl donor and one of the primary acceptors. frontiersin.org The enzyme transfers a D-galactosyl moiety from a lactose molecule to another lactose molecule, extending the carbohydrate chain and producing trisaccharides and higher-order oligosaccharides. nih.gov

While lactose is the predominant substrate, other molecules have been investigated. For instance, lactulose (B1674317) has been used as a substrate to produce lactulose-derived oligosaccharides using β-galactosidases. frontiersin.orgresearchgate.net The fundamental principle remains the same, with the enzyme utilizing the galactosyl portion of the donor to build new oligosaccharide structures.

The structural properties of the synthesized GOS, particularly the type of glycosidic linkage [e.g., β(1→3), β(1→4), β(1→6)], are critically dependent on the origin of the β-galactosidase enzyme. bohrium.comresearchgate.net Different microbial sources produce enzymes with distinct regioselectivity, leading to GOS mixtures with different compositions and linkage profiles. researchgate.net Therefore, careful selection of the enzyme source is paramount for targeting the synthesis of specific structures like beta-(1→4)-galactotriose.

β-galactosidases from fungal sources are widely used in industrial GOS production. frontiersin.orgresearchgate.net The enzyme from Aspergillus oryzae is a well-studied example. Research indicates that A. oryzae β-galactosidase exhibits a strong preference for forming β(1→6) linkages. acs.orgbohrium.comacs.orgnih.gov Its selectivity follows the general order of β(1→6) > β(1→3) > β(1→4). acs.orgbohrium.comnih.gov While it can produce a complex mixture of at least 17 different carbohydrates, the primary trisaccharide product is 6'-O-β-galactosyl-lactose. acs.orgbohrium.com The yield of total GOS using this enzyme is typically moderate, reported to be around 26.8% (w/w) of total carbohydrates at approximately 70% lactose conversion. acs.orgnih.gov Due to its preference for β(1→6) bonds, this enzyme is not the ideal choice for specifically synthesizing beta-(1→4)-galactotriose. researchgate.net

Bacterial β-galactosidases are a diverse group of enzymes with significant potential for GOS synthesis. frontiersin.org

Bacillus circulans : The β-galactosidase from B. circulans is particularly notable for its high specificity in synthesizing GOS with β(1→4) linkages. nih.govresearchgate.netacs.org This makes it a prime candidate for producing beta-(1→4)-galactotriose and related structures. Studies have identified the major trisaccharide product from this enzyme as Gal-β(1→4)-Gal-β(1→4)-Glc (4'-galactosyl-lactose), and the major tetrasaccharide is also extended via a β(1→4) bond. acs.org The enzyme from B. circulans provides a high GOS yield, reaching up to 41% (w/w) of total carbohydrates, and is considered the preferable choice for producing a GOS mixture rich in trisaccharides with β(1→4) bonds. bohrium.comacs.org

Lactobacillus delbrueckii : Strains of Lactobacillus delbrueckii possess β-galactosidase with very high transgalactosylation activity, achieving GOS yields of around 50% or higher under optimal conditions. nih.govacs.org For example, using purified recombinant β-galactosidase from L. delbrueckii subsp. bulgaricus, a maximum GOS yield of approximately 50% was obtained from a 600 mM lactose solution. acs.org However, the linkage specificity can vary; some strains predominantly form β-(1→6) bonds. mdpi.com

Bifidobacterium species : Enzymes from various Bifidobacterium species are effective GOS producers. frontiersin.orgresearchgate.net Generally, β-galactosidases from bifidobacteria tend to favor the formation of β(1→3) linkages, followed by β(1→6), with β(1→4) linkages being formed more rarely. csic.es For instance, the enzyme from Bifidobacterium bifidum primarily synthesizes products with β(1→3) bonds. csic.es However, exceptions exist, as a recombinant β-galactosidase from Bifidobacterium longum was used to synthesize GOS where the major trisaccharide and tetrasaccharide products were identified as having exclusively β(1→4) linkages. nih.gov

β-galactosidases from yeasts are also commercially important for both lactose hydrolysis and GOS synthesis. researchgate.net

Kluyveromyces lactis : The enzyme from K. lactis is well-known and primarily synthesizes GOS with β(1→6) linkages. researchgate.netacs.org The major products are the disaccharides allolactose (B1665239) [Gal-β(1→6)-Glc] and 6-galactobiose [Gal-β(1→6)-Gal], and the trisaccharide 6-galactosyl-lactose [Gal-β(1→6)-Gal-β(1→4)-Glc]. acs.org GOS yields can be high, reaching around 44% (w/w). acs.org

Bullera singularis : The β-galactosidase from the yeast Bullera singularis has been shown to efficiently produce GOS. jmb.or.kr Notably, the major product of the transgalactosylation reaction was identified as the trisaccharide O-β-D-galactopyranosyl-(1-4)-O-β-D-galactopyranosyl-(1-4)-D-glucose (4'-galactosyl lactose), which contains the target β(1→4) linkages. jmb.or.kr A maximum GOS yield of 40% (w/w) was achieved from a 300 g/L lactose solution. jmb.or.kr

Research Findings on Enzymatic Synthesis

Table 1: Comparison of β-Galactosidase Sources for GOS Synthesis
Enzyme SourceOrganism TypePredominant Linkage(s) FormedMax. GOS Yield (w/w)Reference
Bacillus circulansBacteriumβ(1→4)~41% acs.org
Aspergillus oryzaeFungusβ(1→6), β(1→3)~27% acs.orgnih.gov
Kluyveromyces lactisYeastβ(1→6)~44% acs.org
Lactobacillus delbrueckii subsp. bulgaricusBacteriumHigh transgalactosylation activity (linkage varies)~50% acs.org
Bifidobacterium bifidumBacteriumβ(1→3), β(1→6)~27% csic.es
Bullera singularisYeastβ(1→4) in major trisaccharide~40% jmb.or.kr
Table 2: Examples of Reaction Conditions for GOS Synthesis
Enzyme SourceInitial Lactose Conc.TemperaturepHKey Product(s) / FindingReference
Bacillus circulans400 g/LNot specified5.5Major trisaccharide: Gal-β(1→4)-Gal-β(1→4)-Glc acs.org
Aspergillus oryzae400 g/L40 °C4.5Major trisaccharide: 6'-O-β-galactosyl-lactose acs.orgacs.org
Lactobacillus delbrueckii subsp. bulgaricus600 mM (~205 g/L)30-50 °C6.5High yield (~50%) of various GOS acs.orgnih.gov
Bifidobacterium longum (recombinant)36% (w/v)45 °C8.5Trisaccharide identified as having β(1→4) linkages nih.gov
Bullera singularis300 g/LNot specified3.7Major trisaccharide: 4'-galactosyl lactose jmb.or.kr

Utilizing β-Galactosidases for Transgalactosylation

Optimization of Biocatalytic Reaction Parameters
Substrate Concentration Effects

The initial concentration of the substrate, typically lactose, is a critical factor in shifting the catalytic equilibrium of β-galactosidase from hydrolysis towards transgalactosylation. In the enzymatic reaction, water and the lactose substrate (or other saccharide acceptors) compete for the galactosyl moiety bound to the enzyme's active site. frontiersin.org At low lactose concentrations, water is the more prevalent nucleophile, leading primarily to the hydrolysis of lactose into glucose and galactose. frontiersin.org

Conversely, high initial lactose concentrations decrease the relative availability of water, favoring the transfer of the galactosyl unit to another sugar molecule (transgalactosylation) and thus promoting the formation of GOS, including galactotriose. frontiersin.orgnih.gov It has been demonstrated that a high initial lactose concentration not only increases the availability of glycosyl acceptors but also decreases water activity and can enhance enzyme stability. nih.gov For instance, studies using β-galactosidase from Bifidobacterium bifidum have shown that increasing the lactose concentration to 400 g/L results in a significant formation of GOS, with a yield of 27%. researchgate.net Similarly, research on the enzyme from Bacillus circulans has identified an optimal initial lactose concentration of 500 g/L for maximizing GOS production. researchgate.net The yield of GOS is directly influenced by the initial lactose concentration, with higher concentrations generally leading to greater GOS production. researchgate.net

pH and Temperature Profiles for Optimal Synthesis

The optimal pH and temperature for GOS synthesis are not universal but are intrinsically linked to the source of the β-galactosidase, as enzymes from different microorganisms exhibit distinct structural and stability properties. mdpi.comresearchgate.net For example, a recombinant endo-β-1,4-D-galactanase from the hyperthermophile Thermotoga maritima, which produces β-1,4-D-galactotriose, displays maximum activity at a remarkably high temperature of 90°C and a neutral pH of 7.0. nih.gov In contrast, the β-galactosidase from Bifidobacterium bifidum operates optimally at a lower temperature of 40°C and a slightly acidic pH of 6.0. researchgate.net

An enzyme from Pantoea anthophila showed an optimal temperature of 60°C and was stable at a pH range of 6 to 8. researchgate.net Fungal β-galactosidases, such as the one from Aspergillus oryzae, are often used for whey processing and typically show maximum activity at around 55°C and a pH of 5.0. mdpi.com The selection of an enzyme and the corresponding pH and temperature conditions is therefore a crucial step in designing an efficient process for the synthesis of beta-(1→4)-galactotriose.

Impact of Water Activity

Water activity (a_w) is a critical thermodynamic parameter that significantly influences the direction of β-galactosidase catalysis. acs.org High water activity favors the hydrolytic pathway, while reducing it shifts the equilibrium toward the synthesis of GOS. nih.gov In many cases, water activity has been identified as the variable with the greatest effect on GOS synthesis. acs.org

A study evaluating the synthesis of GOS by a hyperthermophilic β-glycosidase in an organic system demonstrated that GOS production initially increased with rising water activity, but then decreased as water activity became too high. acs.org Using response surface methodology, it was determined that the maximum synthesis of trisaccharides (GOS3) was achieved within a water activity interval of 0.44–0.57. acs.org Interestingly, the synthesis of longer oligosaccharides, such as tetrasaccharides (GOS4) and pentasaccharides (GOS5), required progressively higher water activities, with optimal intervals of 0.47-0.57 and 0.49-0.60, respectively. acs.org This suggests that a certain level of water is necessary to maintain the enzyme's conformational flexibility required for synthesizing longer GOS chains. acs.org

Enzyme Engineering Approaches for Enhanced Yield and Specificity

While optimization of reaction conditions can improve the yield of beta-(1→4)-galactotriose, the inherent properties of wild-type enzymes often impose limitations on maximum achievable yields and product specificity. researchgate.net Enzyme engineering, through techniques like site-directed mutagenesis and rational design, offers a powerful strategy to overcome these limitations by modifying the enzyme's structure to enhance its transgalactosylation capability. researchgate.net

Site-Directed Mutagenesis of Catalytic Residues

Site-directed mutagenesis allows for precise substitutions of specific amino acid residues within the enzyme's active site. This technique can be used to alter the substrate-binding affinity and the balance between hydrolysis and transgalactosylation. nih.gov A notable approach involves mutating the catalytic nucleophile residue, which can effectively abolish hydrolytic activity and convert the enzyme into a "glycosynthase" that exclusively performs synthesis. researchgate.net

In one study, a β-galactosidase from Alicyclobacillus acidocaldarius was mutated at an invariant glutamic acid residue (E361) in the active site. researchgate.net This mutation introduced a highly efficient transglycosylation activity, resulting in yields up to 177-fold higher than the wild-type enzyme. researchgate.net Another example involves the β-galactosidase from Streptococcus thermophilus, where replacing two amino acids (Tyr⁸⁰¹ and Pro⁸⁰²) near the active site with His⁸⁰¹ and Gly⁸⁰² increased the GOS synthesis from 20.5% to 26.7% without significantly altering the enzyme's hydrolytic activity. nih.gov These targeted modifications demonstrate the potential of site-directed mutagenesis to create biocatalysts tailored for high-yield GOS production. nih.gov

Rational Design of Enzyme Active Sites

Rational design leverages a detailed understanding of an enzyme's three-dimensional structure and catalytic mechanism to predict and implement beneficial mutations. nih.gov This approach often employs computational tools like molecular docking and saturation mutagenesis simulations to identify key residues for modification. mdpi.com

A successful application of rational design was demonstrated with the β-galactosidase from Aspergillus oryzae. nih.gov Based on structural analysis, researchers created single and double mutants. The double mutant N140C/W806F exhibited a GOS yield of 59.8%, a substantial improvement over the 35.7% yield of the wild-type enzyme. nih.gov In another study, an "intelligent hydrophobic amino acid scanning" strategy was used to reshape the active site of β-galactosidase Bgal1-3. acs.org This led to the identification of mutants C510V and H512I, which achieved higher GOS yields (59.1% and 51.5%, respectively) in significantly shorter reaction times compared to the wild-type enzyme (45.3%). acs.org Furthermore, research on the β-galactosidase from Bacillus circulans (BglD) has shown that re-engineering the tunnel for the by-product glucose can expedite its release, thereby enhancing catalytic efficiency and increasing the GOS synthesis yield by 8.1–10.6%. mdpi.comresearchgate.netnih.gov These examples highlight the power of rational design to develop superior biocatalysts for industrial GOS production. nih.gov

Table of Mentioned Compounds

Glycosynthase Technology for Non-Hydrolytic Synthesis

Glycosynthases represent a revolutionary tool in carbohydrate synthesis. These are mutant glycosidases, engineered to catalyze the formation of glycosidic bonds without the subsequent hydrolysis of the product, a common limitation of wild-type enzymes. scientificwebjournals.comrsc.orgchimia.ch This is typically achieved by mutating the catalytic nucleophile residue (often aspartic or glutamic acid) to a non-nucleophilic amino acid like alanine (B10760859) or glycine. chimia.chresearchgate.net This modification renders the enzyme hydrolytically inactive but capable of transferring a glycosyl moiety from a highly activated donor substrate, such as a glycosyl fluoride (B91410) with an opposite anomeric configuration, to an acceptor molecule. rsc.orgchimia.ch

The key advantage of glycosynthase technology is the formation of a stable product, leading to significantly higher yields, often exceeding 80-95%. chimia.chmdpi.com While the technology has been successfully applied to synthesize various oligosaccharides, including xylo-oligosaccharides and α-glycoconjugates, its application for producing specific galactooligosaccharides (GOS) like beta-(1→4)-galactotriose is an area of active development. rsc.orgrsc.org For instance, a glycosynthase derived from Agrobacterium sp. β-glucosidase was the first of its kind. chimia.ch Another example is the mutant β-galactosidase from Bacillus circulans (BgaD-A), where the catalytic nucleophile E532 was mutated to create a putative glycosynthase. researchgate.net Similarly, the catalytic domain of the retaining endo-1,4-β-xylanase from Cellulomonas fimi was converted to a glycosynthase by mutating the catalytic nucleophile E235G, which then exclusively synthesized β-(1→4) linkages. rsc.org

The process involves using a donor like α-D-galactopyranosyl fluoride with a suitable acceptor. For the synthesis of beta-(1→4)-galactotriose, the acceptor would be lactose. The glycosynthase would catalyze the transfer of the galactose unit from the fluoride donor to the C4 hydroxyl group of the glucose residue in lactose, forming the desired β(1→4) linkage without the risk of hydrolyzing either the lactose substrate or the newly formed trisaccharide product. This regio- and stereo-specific synthesis leads to a cleaner product profile and simplifies downstream processing. nih.gov

Glucose Re-Tunneling Strategies

A significant challenge in the enzymatic synthesis of galactooligosaccharides (GOS), including beta-(1→4)-galactotriose, from lactose is product inhibition, particularly by glucose. The β-galactosidase from Bacillus circulans (BglD) is highly effective for GOS production due to its strong transgalactosylation activity. mdpi.com However, its catalytic efficiency can be hampered by the accumulation of the glucose by-product in the active site. mdpi.com

Glucose re-tunneling is an innovative enzyme engineering strategy designed to overcome this limitation. This approach focuses on modifying the enzyme's structure to expedite the release of glucose from the active site, thereby increasing the catalytic turnover rate. mdpi.com By analyzing the substrate and product channels within the β-galactosidase, researchers can identify amino acid residues that form a "pocket" for glucose. mdpi.com

Immobilization Techniques for β-Galactosidases in Continuous Systems

The use of immobilized enzymes is crucial for developing efficient and economically viable continuous production systems for galactooligosaccharides. nih.govencyclopedia.pub Immobilization facilitates easy separation of the biocatalyst from the product stream, allows for enzyme reuse, and can enhance enzyme stability under operational conditions. cabidigitallibrary.orgmdpi.com Various techniques have been developed, each with distinct advantages and disadvantages, for immobilizing β-galactosidases for GOS synthesis. encyclopedia.pubmdpi.com These methods are broadly classified based on the nature of the interaction between the enzyme and the support material. cabidigitallibrary.org

Adsorption

Adsorption is a simple and widely used immobilization method based on weak physical interactions, such as van der Waals forces, hydrogen bonds, and hydrophobic interactions, between the enzyme and the surface of a carrier. cabidigitallibrary.org This technique is generally mild, minimizing conformational changes to the enzyme. tandfonline.com

A variety of materials have been used as supports, including Celite, Duolite, hydrophobic cotton cloth, and various membranes. nih.govcabidigitallibrary.orgcsic.es For instance, β-galactosidase from Kluyveromyces lactis was immobilized on strongly basic anion exchange membranes for the continuous synthesis of GOS, achieving up to 82% lactose conversion with a 24% GOS yield. benthamopenarchives.com The productivity in this continuous membrane reactor system was reported to be significantly high. benthamopenarchives.com However, a major drawback of adsorption is the potential for enzyme leaching from the support due to the weak binding forces, which can lead to a loss of activity over time. cabidigitallibrary.org To mitigate this, adsorption is sometimes followed by a cross-linking step, for example, with glutaraldehyde. csic.es

Support MaterialEnzyme SourceKey Finding
Anion Exchange MembranesKluyveromyces lactisAchieved 82% lactose conversion and 24% GOS yield in a continuous system. benthamopenarchives.com
Hydrophobic Cotton ClothAspergillus oryzaeAdsorbed enzyme was about 50% as active as the free enzyme. nih.gov
CeliteAspergillus oryzaeRetained only 11.3% of original activity, prompting a switch to covalent methods. cabidigitallibrary.org
Covalent Attachment

Covalent attachment involves the formation of strong, stable chemical bonds between the enzyme and a functionalized support material. mdpi.com This method effectively prevents enzyme leakage, leading to high operational stability, which is highly desirable for continuous processes. mdpi.comtandfonline.com

Common supports include agarose (B213101) beads, chitosan (B1678972), gelatin nanofibers, and various synthetic polymers. mdpi.comsciopen.comd-nb.info For example, β-galactosidase from Bacillus circulans was covalently attached to aldehyde-activated agarose beads for continuous GOS production in a packed-bed reactor. This system operated for 213 hours, achieving a maximum GOS concentration of 24.2 g/L. mdpi.com The major products identified were the trisaccharide Gal-β(1→4)-Gal-β(1→4)-Glc and a corresponding tetrasaccharide. mdpi.com Similarly, β-galactosidase from Aspergillus oryzae immobilized on chitosan yielded 52.61% GOS and retained 97.21% of its activity after five repeated uses. sciopen.com While robust, the harsh chemical conditions sometimes required for covalent binding can lead to a partial loss of the enzyme's initial activity. cabidigitallibrary.org

Support MaterialEnzyme SourceGOS Yield/ProductivityStability/Reusability
Aldehyde-activated agarose beadsBacillus circulans24.2 g/L max GOS concentrationOperated continuously for 213 hours. mdpi.comresearchgate.net
ChitosanAspergillus oryzae52.61%Retained 97.21% activity after 5 cycles. sciopen.com
Celite (glutaraldehyde activated)Aspergillus oryzae4.0 g/L·h productivityShowed high stability. cabidigitallibrary.org
Gelatin Nanofiber MatsAspergillus oryzae31%Showed improved pH and temperature stability. d-nb.info
Chitosan-coated magnetic nanoparticlesNot specified~50.5%Good activity retention in batch reactions. mdpi.comnih.gov
Entrapment

Entrapment involves physically confining the enzyme within the porous network of a polymer matrix, such as a gel or fiber. tandfonline.com This method is also relatively gentle and protects the enzyme from the bulk environment. Calcium alginate is a very common and inexpensive material used for entrapment. tandfonline.com

Matrix MaterialEnzyme SourceKey Finding
Calcium AlginateAspergillus sp. AFHardening with CaCl2 provided high mechanical stability for repeated use. tandfonline.com
Calcium AlginateAspergillus oryzae & S. cerevisiaeCo-immobilization yielded a GOS product with 25.7% purity. nih.gov
Polyvinyl Alcohol CryogelAspergillus oryzaeIncreased stability towards temperature, pH, and ionic strength. nih.gov
Alginate/Gelatin FibersNot specifiedRetained 56% relative activity for 35 days. nih.gov
Microencapsulation

Microencapsulation is a form of entrapment where the enzyme is enclosed within a semi-permeable membrane or capsule. This technique can also be used to immobilize β-galactosidase for GOS production.

An investigation into the microencapsulation of β-galactosidase in calcium alginate was conducted for GOS production from de-proteinated casein whey in a packed-bed bioreactor. researchgate.net While the study noted that enzyme activity was partially blocked due to immobilization, it also found that the loss of activity of the encapsulated enzyme after four successive runs was less than 2%, indicating good stability and suitability for industrial bioreactors. researchgate.net Another approach involved the entrapment of β-galactosidase in liposomes using a dehydration-rehydration method, which was shown to enhance the thermal and proteolytic stability of the enzyme. nih.gov

Chemical Aggregation

The synthesis of complex glycans like beta-(1→4)-galactotriose via purely chemical means is a formidable task due to the need for precise control over stereoselectivity and regioselectivity. nih.gov The concept of "chemical aggregation" in this context refers to the stepwise assembly of monosaccharide building blocks. This process can be significantly influenced by the intermolecular non-covalent forces of the glycan molecules, which can lead them to form ordered aggregates. magtech.com.cn These aggregation phenomena can, in turn, affect the solubility and reactivity of intermediates, posing unforeseen challenges during the synthetic pathway. magtech.com.cn

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis has emerged as a powerful alternative, combining the flexibility of chemical synthesis with the high efficiency and specificity of enzymatic reactions. nih.govresearchgate.net This approach is particularly effective for producing complex oligosaccharides, as it can simplify the synthetic route and avoid the extensive use of protecting groups. nih.govrsc.org

One-Pot Multienzyme Systems for Sugar Nucleotide Generation (e.g., UDP-Gal)

A cornerstone of chemoenzymatic oligosaccharide synthesis is the efficient generation of the required sugar nucleotide donor, typically an expensive reagent. nih.gov For the synthesis of galactosides, the donor is Uridine Diphosphate Galactose (UDP-Gal). nih.govnih.gov One-pot multienzyme (OPME) systems have been developed to synthesize UDP-Gal in situ from inexpensive starting materials. nih.govresearchgate.net

A common and highly efficient system involves a cascade of four enzymes. nih.gov The process starts with an inexpensive phosphate (B84403) sugar, such as glucose-1-phosphate (Glc-1-P). nih.gov

E. coli Glc-1-P uridylyltransferase (GalU) catalyzes the reaction of Glc-1-P and Uridine Triphosphate (UTP) to produce UDP-glucose (UDP-Glc) and pyrophosphate (PPi). nih.gov

E. coli UDP-galactose-4-epimerase (GalE) then converts UDP-Glc into the required UDP-Gal. nih.govresearchgate.net

This newly synthesized UDP-Gal is then immediately used by a galactosyltransferase in the same pot to glycosylate the acceptor substrate. nih.gov

This one-pot approach enhances efficiency, reduces costs, and simplifies the purification process for synthesizing UDP-Gal and its derivatives. nih.govresearchgate.netexlibrisgroup.com

Application of Promiscuous Bacterial β1-4-Galactosyltransferases

With a steady supply of UDP-Gal from the multienzyme system, the final step is the transfer of galactose to an acceptor molecule. This is catalyzed by β-1,4-galactosyltransferases (β1-4GalTs), enzymes that form the β-1,4-glycosidic linkage. nih.govnih.gov While mammalian β1-4GalTs are well-studied, bacterial versions have proven to be robust and versatile tools for synthesis. nih.gov In particular, two bacterial β1-4-galactosyltransferases, LgtB from Neisseria meningitidis (NmLgtB) and a β1-4GalT from Helicobacter pylori (Hp1–4GalT), have been shown to be highly effective. nih.govrsc.org These enzymes exhibit significant promiscuity, meaning they can utilize a wide range of acceptor substrates beyond their natural targets. nih.govmiami.edubiorxiv.org

Acceptor Substrate Specificities and Promiscuity

The utility of NmLgtB and Hp1–4GalT is greatly enhanced by their broad and complementary acceptor substrate specificities. nih.govrsc.org This promiscuity allows for the synthesis of a diverse library of β1-4-linked galactosides. nih.govescholarship.org While both enzymes can use standard acceptors like N-acetylglucosamine (GlcNAc) and its β-glycosides, they show distinct preferences for other substrates. nih.gov

For instance, NmLgtB can successfully galactosylate glucose (Glc), GlcNAc α-glycosides, and various N-modified GlcNAc derivatives, which are not acceptors for Hp1–4GalT. nih.gov Conversely, Hp1–4GalT is capable of using 6-O-sulfated GlcNAc derivatives as acceptors, a modification that NmLgtB does not tolerate. nih.gov This complementary nature makes it possible to synthesize a wide array of specifically modified disaccharides by selecting the appropriate enzyme. nih.govmiami.edu

Table 1: Comparison of Acceptor Substrate Specificity for NmLgtB and Hp1–4GalT nih.gov
Acceptor SubstrateSubstrate for NmLgtBSubstrate for Hp1–4GalT
GlcNAcYesYes
GlcNAc β-glycosidesYesYes
GlcNAc α-glycosideYesNo
Glucose (Glc)YesNo
N-modified GlcNAc derivativesYesNo
6-O-sulfated GlcNAcNoYes
Synthesis of β1-4-Linked Galactosides with Modified Acceptors

The promiscuity of bacterial galactosyltransferases has been harnessed to synthesize galactosides with various structural modifications. nih.govacs.org An efficient one-pot, four-enzyme system has been successfully used to create β1-4-linked galactosides containing modifications such as 6-O-sulfation on GlcNAc or substitutions at the C2 position of GlcNAc or glucose analogs. nih.govrsc.org For example, by using Hp1–4GalT, researchers have synthesized disaccharides containing a negatively charged 6-O-sulfated GlcNAc from monosaccharide derivatives and inexpensive Glc-1-P. nih.gov Similarly, NmLgtB has been used to produce disaccharides with N-trifluoroacetyl (N-TFA) or azido (B1232118) (N₃) groups on the glucosamine, achieving yields between 68-83%. nih.gov These modified products can be further derivatized, providing a pathway to a wide range of structurally diverse carbohydrate structures. nih.govfrontiersin.org

Chemical Synthesis Approaches

Despite the advantages of enzymatic methods, purely chemical synthesis remains a fundamental approach for creating oligosaccharides. dtu.dkresearchgate.net Chemical synthesis offers the flexibility to incorporate unnatural linkages or modified sugar units that may not be accessible through enzymatic routes. magtech.com.cn However, the process is often lengthy and requires extensive use of protecting groups to control regioselectivity and stereoselectivity. nih.gov

Stepwise Glycosylation Strategies

Stepwise glycosylation is a fundamental and widely practiced strategy for the synthesis of oligosaccharides, including beta-(1→4)-galactotriose. This approach involves the sequential addition of monosaccharide units to a growing carbohydrate chain. nih.gov The core of the strategy lies in the reaction between a "glycosyl donor," which is a monosaccharide with an activated anomeric carbon, and a "glycosyl acceptor," a monosaccharide with a single free hydroxyl group at the desired position for linkage. nih.govbeilstein-journals.org All other hydroxyl groups on both the donor and acceptor molecules are temporarily masked with protecting groups. nih.gov

The synthesis of a beta-(1→4)-linked galactotriose begins with the preparation of appropriately protected galactose building blocks. A typical sequence involves:

Formation of a Disaccharide: A protected galactose donor is coupled with a protected galactose acceptor that has a free hydroxyl group at the C4 position.

Chain Elongation: The resulting disaccharide is then modified to become the new acceptor by selectively removing a protecting group at its C4 position. This new disaccharide acceptor is subsequently glycosylated with another galactose donor to form the target trisaccharide.

A specific example of this strategy was demonstrated in a synthesis where a glycosyl chloride (the donor) was coupled with a galactose acceptor. dtu.dk The reaction was promoted by silver trifluoromethanesulfonate, yielding the desired disaccharide in good yield. dtu.dk Following this, a specific protecting group (bromoacetyl) was selectively removed from the new disaccharide to expose the C4 hydroxyl group, creating a new acceptor. dtu.dk A second glycosylation with the same glycosyl chloride donor then yielded the protected galactotriose. dtu.dk This stepwise approach, while often lengthy, provides a high degree of control over the final structure.

Protecting Group Chemistry for Selective Linkage Formation

The success of any oligosaccharide synthesis, particularly a stepwise one, is heavily reliant on protecting group chemistry. nih.govuchicago.edu Protecting groups are chemical moieties that are temporarily attached to functional groups (in this case, hydroxyls) to prevent them from reacting while another part of the molecule is being modified. wikipedia.orgorganic-chemistry.org In the synthesis of beta-(1→4)-galactotriose, their role is twofold: to ensure that the glycosidic bond forms exclusively at the C4 position and to direct the stereochemical outcome to achieve the desired β-linkage. nih.gov

The formation of a β-glycosidic linkage (a 1,2-trans linkage in the case of galactose) is typically achieved by using a "participating" protecting group at the C2 position of the glycosyl donor. nih.gov Acyl-type groups, such as acetyl (Ac) or benzoyl (Bz), are commonly used for this purpose. During the reaction, the C2-acyl group attacks the anomeric center as the leaving group departs, forming a stable cyclic dioxolenium ion intermediate. nih.gov This intermediate effectively shields the α-face of the molecule, forcing the glycosyl acceptor to attack from the β-face, thus ensuring the formation of the 1,2-trans (β) product. nih.gov

The choice of protecting groups at positions other than C2 can also exert a significant influence on stereoselectivity through "remote participation". nih.govacs.org Research into galactose building blocks has shown that the electronic properties of acyl groups at the C4 position can dramatically alter the stereochemical outcome of glycosylation. acs.orgmpg.de For example, while participating groups at C2 are key for 1,2-trans glycosides, remote participation from a C4 acyl group can sometimes favor the formation of 1,2-cis (α) linkages. acs.orgmpg.de Fine-tuning the electronic nature of these remote groups is a key area of research for achieving high stereoselectivity. fu-berlin.de An orthogonal protecting group strategy, where different classes of protecting groups that can be removed under distinct conditions are used in the same molecule, is crucial for the complex, multi-step synthesis of oligosaccharides. uchicago.eduorganic-chemistry.org

Table 1: Influence of C4-Acyl Protecting Groups on Galactosylation Stereoselectivity This table summarizes research findings on how different protecting groups at the C4 position of galactose donors influence the ratio of α to β glycosidic bond formation. Data is illustrative of trends reported in scientific literature. acs.orgmpg.de

Protecting Group at C4 Electron-Donating/Withdrawing Nature Predominant Stereochemical Outcome Notes
Pivaloyl (Piv) Strongly Electron-Donating High α-selectivity The electron-rich nature enhances remote participation, shielding the β-face. acs.orgmpg.de
Acetyl (Ac) Moderately Electron-Donating Moderate α-selectivity Shows some remote participation, but the effect is less pronounced than with Pivaloyl. acs.orgmpg.de
Trifluoroacetyl (TFA) Strongly Electron-Withdrawing Lower α-selectivity (more β) Deactivates remote participation, leading to reduced α-selectivity compared to electron-donating groups. acs.orgmpg.de
Benzyl (Bn) (ether) Non-participating (at C4) Mixture of α and β As a non-acyl group, it does not engage in remote participation in the same manner. Stereoselectivity is less controlled. acs.org

Solid-Phase Synthesis Techniques for Oligosaccharide Libraries

Solid-phase synthesis has emerged as a powerful methodology that streamlines the preparation of oligosaccharides and enables the creation of large libraries of these molecules. nih.gov The technique involves attaching the first monosaccharide building block to an insoluble polymer support (resin) via a linker. The growing oligosaccharide chain remains attached to this support throughout the synthesis. The key advantage is the simplification of purification; after each reaction step, excess reagents and by-products are simply washed away from the resin-bound product.

The general synthetic cycle on a solid support for building an oligosaccharide like galactotriose is as follows:

Attachment: The first galactose unit is covalently linked to the solid support.

Deprotection: A protecting group is selectively removed from the resin-bound sugar to expose a single hydroxyl group (e.g., at the C4 position).

Coupling: A solution containing the next activated glycosyl donor is added to the resin, and the coupling reaction is carried out.

Washing: Excess donor and reagents are removed by filtration and washing.

Capping (Optional): Any unreacted hydroxyl groups are capped to prevent the formation of deletion sequences.

Repeat: The deprotection and coupling steps are repeated to add subsequent monosaccharide units.

Cleavage: Once the desired oligosaccharide is assembled, it is cleaved from the solid support.

This methodology is particularly well-suited for automation. beilstein-journals.org Automated glycan assembly (AGA) utilizes solid-phase techniques to rapidly synthesize complex, structurally defined oligosaccharides. acs.orgbeilstein-journals.org These automated synthesizers use pre-prepared monosaccharide building blocks, often as glycosyl phosphates, which are designed for high reactivity and stereoselectivity. acs.orgbeilstein-journals.org The ability to perform these repetitive cycles in an automated fashion has made it feasible to generate large oligosaccharide libraries. nih.gov These libraries, containing hundreds or thousands of unique carbohydrate structures, are invaluable tools for screening and identifying ligands for carbohydrate-binding proteins, thereby accelerating research in glycobiology. nih.gov

Table 2: General Cycle of Solid-Phase Oligosaccharide Synthesis

Step Procedure Purpose
1. Loading The first protected monosaccharide is covalently attached to a linker on the solid-phase resin. To anchor the starting material for the subsequent synthetic steps.
2. Deprotection A specific protecting group is selectively removed from the resin-bound saccharide. To expose a single hydroxyl group for the next glycosylation reaction.
3. Coupling An activated glycosyl donor is added to the resin to react with the newly exposed hydroxyl group. To form a new glycosidic bond and extend the oligosaccharide chain.
4. Washing The resin is thoroughly washed with various solvents. To remove excess reagents, activators, and soluble by-products, ensuring high purity.
5. Capping A reactive agent (e.g., acetic anhydride) is added to the resin. To permanently block any unreacted hydroxyl groups from the deprotection step, preventing the formation of undesired "deletion sequences".
6. Iteration Steps 2 through 5 are repeated with different monosaccharide building blocks. To assemble the oligosaccharide chain to the desired length and sequence.
7. Cleavage The completed oligosaccharide is chemically cleaved from the linker and the solid support. To release the final product into solution for final purification and characterization.

Biosynthesis Pathways and Natural Occurrence in Non Human Systems

Role in Plant Cell Wall Polysaccharide Assembly

Beta-(1->4)-Galactotriose does not exist as an independent molecule in nature but rather as a structural motif within pectic polysaccharides. These pectins are crucial components of the primary cell walls of dicots and non-graminaceous monocots, making up about 35% of the wall's composition. usp.br They are vital for plant growth, morphology, and development. usp.br

Pectic polysaccharides are a diverse family of galacturonic acid-rich polymers. usp.br Among the most complex of these is Rhamnogalacturonan I (RG-I), which features a backbone of alternating rhamnose and galacturonic acid residues. biorxiv.orgresearchgate.net This backbone is decorated with various neutral sugar side chains, prominently including β-(1→4)-galactans. researchgate.netnih.gov These galactan side chains are linear polymers of β-(1→4)-linked D-galactose residues, and beta-(1->4)-Galactotriose represents a three-unit segment of these chains. biorxiv.orgdrugbank.com The structure of these RG-I side chains can be highly variable depending on the plant species, tissue, and developmental stage. mdpi.comoup.com For instance, in potato pectin (B1162225), β-(1,4)-galactan can constitute a significant portion, around 30-40%, of the entire pectin molecule. nih.gov

Pectin DomainBackbone CompositionCommon Side ChainsFunction/Role
Homogalacturonan (HG)Linear α-1,4-linked galacturonic acidNone (linear)Forms gels via calcium cross-linking, influences cell adhesion. usp.broup.com
Rhamnogalacturonan I (RG-I)Repeating [→2)-α-L-Rha-(1→4)-α-D-GalA-(1→]β-(1→4)-galactans, α-(1→5)-arabinans, Arabinogalactans. researchgate.netmdpi.comProvides structural diversity and affects cell wall mechanics. researchgate.netwhiterose.ac.uk
Rhamnogalacturonan II (RG-II)Galacturonic acid backboneComplex, with over 12 different sugar types. nih.govEssential for cell wall integrity through boron diester cross-links. biorxiv.org

The distribution of β-(1→4)-galactan, and by extension its constituent oligosaccharides like galactotriose, is not uniform throughout the plant cell wall. Immunolocalization studies using the LM5 monoclonal antibody, which specifically recognizes linear chains of more than three β-(1→4)-galactosyl residues, have provided detailed insights into its distribution. researchgate.netnih.gov

In tomato fruit, for example, the β-(1→4)-galactan epitope is present in most cell walls of the pericarp tissue but is notably absent from the epidermis, subepidermal cells, and the locular gel. oup.comresearchgate.netnih.gov Similarly, in tomato petioles, this galactan is found in parenchyma tissue but does not accumulate in the thickened cell walls of collenchyma, unlike other pectic components. oup.com In Arabidopsis, pectic galactan accumulates throughout the leaf, including in the epidermis and mesophyll cells. biorxiv.org

Furthermore, β-(1→4)-galactan is not restricted to primary cell walls, which are characteristic of growing cells. usp.br It is also a significant component of the tertiary cell wall layer in the specialized gelatinous fibers (G-fibers) found in tension wood, which forms in response to mechanical stress. nih.govmdpi.com In these fibers, β-(1→4)-galactan is abundant in the inner layer (tertiary wall) but absent from the primary and secondary walls. mdpi.com This specific localization suggests a key structural role in the unique mechanical properties of these tissues. whiterose.ac.uknih.gov

The β-(1→4)-galactan side chains, containing galactotriose units, are attached to the Rhamnogalacturonan I (RG-I) backbone. biorxiv.org The RG-I backbone consists of a repeating disaccharide, [→2)-α-L-Rhap-(1→4)-α-D-GalpA-(1→]. researchgate.netmdpi.com The neutral side chains, including the galactans, are predominantly substituted at the O-4 position of the rhamnose (Rha) residues. mdpi.comoup.comoup.com

While β-(1→4)-galactans are a major type of side chain, other structures like α-1,5-arabinans and various arabinogalactans (Type I and Type II) are also attached to the RG-I backbone, leading to a highly complex and heterogeneous polysaccharide structure. mdpi.comnih.gov In some cases, arabinan (B1173331) side chains may be attached to the RG-I backbone via short galactan "anchor" chains. oup.com The specific arrangement and combination of these side chains vary significantly among different plant sources, contributing to the diverse functional properties of pectin. researchgate.netmdpi.com

While the synthesis of the pectic β-(1→4)-galactan chains is carried out by galactan synthases (GALS), a related enzymatic activity is performed by β-1,4-galactosyltransferases (β4Gal-T1). biorxiv.orgosti.govresearchgate.net These enzymes are typically involved in the biosynthesis of glycoconjugates, such as glycoproteins, rather than pectic polysaccharides. nih.gov β4Gal-T1 is a type II membrane protein located in the trans-Golgi apparatus. nih.gov It belongs to the glycosyltransferase family 7 (GT7). nih.gov

The canonical function of β4Gal-T1 is to catalyze the transfer of a galactose (Gal) molecule from a sugar donor, UDP-galactose (UDP-Gal), to an N-acetylglucosamine (GlcNAc) residue on a growing glycan chain. nih.govglycoforum.gr.jpresearchgate.net This reaction forms a Galβ1-4GlcNAc disaccharide unit, also known as a lactosamine or Type 2 chain, which is a common component of the outer branches of N-linked glycans on glycoproteins. nih.govresearchgate.netresearchgate.net

While this is its primary role, β4Gal-T1 exhibits some promiscuity. It can also transfer N-acetylgalactosamine (GalNAc) from UDP-GalNAc to GlcNAc, although with very low efficiency (about 0.1% of its galactosyltransferase activity). nih.govuts.edu.au The enzyme can also transfer a glucose molecule from UDP-glucose to a GlcNAc acceptor, again at a low efficiency of around 0.3%. nih.govportlandpress.com

EnzymeDonor SubstrateAcceptor SubstrateProduct LinkageBiological Context
β4Gal-T1 (canonical)UDP-GalactoseN-acetylglucosamine (GlcNAc)β1-4N-glycan biosynthesis on glycoproteins. nih.govresearchgate.net
β4Gal-T1 (with α-lactalbumin)UDP-GalactoseGlucose (Glc)β1-4Lactose (B1674315) synthesis in mammary glands. rsc.org
β4Gal-T1 (promiscuous)UDP-GalNAcN-acetylglucosamine (GlcNAc)β1-4Low efficiency side reaction. nih.govuts.edu.au
Galactan Synthase (GALS)UDP-Galactoseβ-(1→4)-galactan chainβ1-4Elongation of pectic galactan side chains in plant cell walls. osti.govresearchgate.net

The catalytic domain of β4Gal-T1 possesses a GT-A fold, which is a globular structure with two distinct domains. nih.gov The N-terminal domain has a Rossmann-like fold and is responsible for binding the UDP-Gal donor substrate. nih.govresearchgate.net The C-terminal domain, composed mainly of mixed β-sheets, binds the acceptor substrate. nih.govresearchgate.net The active site is located in a cleft between these two domains. nih.gov

The catalytic mechanism is a sequential ordered process that requires a manganese ion (Mn²⁺) as a cofactor. nih.govembopress.org The process begins with Mn²⁺ binding to the enzyme, followed by the binding of UDP-Gal. nih.gov This creates a stable complex to which the GlcNAc acceptor can then bind. nih.gov The enzyme has two flexible loops, a long one and a short one, that play a critical role in catalysis. nih.gov Upon substrate binding, these loops undergo a significant conformational change, moving from an "open" to a "closed" state. nih.govresearchgate.net This "closed" conformation creates the binding site for the acceptor and properly orients the substrates for the nucleophilic attack (an Sₙ2-type direct displacement mechanism), leading to the transfer of galactose. researchgate.net After catalysis, the products are released, and the enzyme returns to its open conformation to begin another cycle. nih.gov

Transfer of Galactose to N-acetylglucosamine Residues

Developmental Regulation of β-(1→4)-Galactan Structure in Plants

The presence and structure of pectic β-(1→4)-galactan, a polysaccharide related to β-(1→4)-Galactotriose, are subject to precise regulation during plant development, playing a crucial role in the architecture and mechanical properties of cell walls. researchgate.netnih.gov Unlike other pectic components such as homogalacturonan and pectic arabinan, which are consistently present, β-(1→4)-galactan appears at specific developmental stages. researchgate.net

In the developing cotyledons of peas, pectic (1→4)-β-d-galactan emerges late in development, approximately 26-30 days after anthesis. researchgate.net Its appearance is localized to a distinct, thin layer near the plasma membrane face of the cell wall. researchgate.net This developmental event is directly correlated with a significant change in tissue mechanics; cotyledons containing this galactan-rich layer are twice as firm as younger tissues that lack it. researchgate.net This suggests that β-(1→4)-galactan is a key determinant of cell wall rigidity. researchgate.net

In flax (Linum usitatissimum) fibers, the development of cellulosic secondary walls is dependent on the modification of a specific galactan. oup.com The maturation of these fibers involves the transformation of a galactan-enriched matrix (the Gn-layer) into a mature, cellulosic gelatinous-layer (the G-layer). oup.com This transition is correlated with the expression and activity of a β-galactosidase that hydrolyzes the β-(1→4)-galactan side chains. oup.com The synthesis of these crucial galactans is carried out by enzymes such as GALS1, a β-1,4-galactosyltransferase identified in Arabidopsis. nih.gov The turnover of β-1,4-galactan is considered essential for establishing the mechanical properties of these fibers. nih.gov

Table 1: Developmental Regulation of β-(1→4)-Galactan in Plants This table summarizes key research findings on the regulation and function of β-(1→4)-galactan during plant development.

Plant Species Tissue/Organ Developmental Stage Key Findings Reference(s)
Pea (Pisum sativum) Cotyledons Late development (26-30 days post-anthesis) Appearance of a distinct β-(1→4)-galactan layer; associated with a twofold increase in tissue firmness. researchgate.net
Arabidopsis thaliana Hypocotyls, Floral Stems Cell elongation Turnover of β-(1→4)-galactan mediated by BGAL1 and BGAL3 β-galactosidases; affects cell wall architecture. nih.gov

Microbial Biosynthesis and Production

Mechanisms of Galactooligosaccharide (GOS) Production by Microorganisms

β-(1→4)-Galactotriose is a component of galactooligosaccharides (GOS), which are synthesized microbially through an enzymatic process centered on lactose. nih.govresearchgate.net The key enzyme responsible for this biosynthesis is β-galactosidase (EC 3.2.1.23), commonly known as lactase, which is produced by a variety of microorganisms including bacteria, yeasts, and fungi. nih.govmdpi.com

The mechanism of GOS formation relies on the dual catalytic activity of β-galactosidase. acs.org While the enzyme's primary function is the hydrolysis of lactose into its constituent monosaccharides, glucose and galactose, it can also perform a transgalactosylation reaction when lactose concentrations are high. researchgate.netmdpi.com This transgalactosylation is the core of GOS synthesis. researchgate.net

The process involves two main steps:

Enzyme-Galactosyl Intermediate Formation: The β-galactosidase first cleaves the β(1-4) glycosidic bond in a lactose molecule. researchgate.netacs.org This releases the glucose moiety and forms a covalent intermediate between the enzyme and the remaining galactosyl unit. researchgate.netacs.org

Galactosyl Transfer: The galactosyl moiety is then transferred from the enzyme to an acceptor molecule. acs.org If the acceptor is water, the reaction results in simple hydrolysis, producing free galactose. researchgate.net However, in a transgalactosylation reaction, the acceptor is another sugar molecule present in the mixture, such as another lactose molecule, glucose, or a previously formed GOS. acs.org When lactose acts as the acceptor, a trisaccharide like β-(1→4)-Galactotriose is formed.

Genomic Insights into Microbial Galactoside Catabolism Genes

Microorganisms that produce GOS often also possess the genetic machinery to catabolize them. Genomic analyses of various bacteria have provided detailed insights into the genes and pathways responsible for the breakdown of galactosides, including GOS and lactose.

A central gene in this process is lacZ, which codes for the β-galactosidase enzyme responsible for the initial cleavage of galactosides. plos.org The utilization of the resulting galactose is typically handled by the Leloir pathway. plos.org Whole-genome sequencing has identified the key genes of this pathway in various bacteria. plos.orgoup.com For example, in Pediococcus pentosaceus and Actinobacillus succinogenes, the genome contains the following essential Leloir pathway genes:

galM : Encodes aldose 1-epimerase, which converts β-D-galactose to α-D-galactose. plos.org

galK : Encodes galactokinase, which phosphorylates α-D-galactose to form galactose-1-phosphate. plos.orgoup.com

galT : Encodes galactose-1-phosphate uridylyltransferase, which converts galactose-1-phosphate to UDP-galactose. plos.orgoup.com

galE : Encodes UDP-glucose 4-epimerase, which converts UDP-galactose to UDP-glucose, allowing it to enter glycolysis. plos.orgoup.com

In addition to the core enzymes, genomic analysis reveals regulatory genes, such as those for LacI-family proteins, which control the expression of these catabolic operons. oup.com Furthermore, genes coding for transport proteins like lactose permease are essential for importing the sugars into the cell for metabolism. oup.com Comparative genomics show that different bacterial species and even strains within a species can have variations in these genetic systems, reflecting adaptation to specific environments and substrates. researchgate.netnih.gov For instance, analysis of various Bifidobacterium species, known for their probiotic properties, reveals a high abundance of genes for glycoside hydrolases (GH families), including β-galactosidases (GH1 family), indicating a strong capacity to utilize complex carbohydrates like GOS. nih.gov

Table 2: Key Genes in Microbial Galactoside Catabolism This table outlines the primary genes and their functions involved in the breakdown of lactose and galactose in microorganisms.

Gene Encoded Protein Function Found In (Examples) Reference(s)
lacZ β-galactosidase Hydrolyzes lactose into glucose and galactose. Pediococcus pentosaceus, Actinobacillus succinogenes plos.orgoup.com
galM Aldose 1-epimerase Converts β-D-galactose to α-D-galactose. Pediococcus pentosaceus plos.org
galK Galactokinase Phosphorylates galactose to galactose-1-phosphate. Pediococcus pentosaceus, Actinobacillus succinogenes plos.orgoup.com
galT Galactose-1-phosphate uridylyltransferase Converts galactose-1-phosphate to UDP-galactose. Pediococcus pentosaceus, Actinobacillus succinogenes plos.orgoup.com

Table of Mentioned Compounds

Compound Name
β-(1→4)-Galactotriose
β-(1→4)-galactan
Homogalacturonan
Arabinan
Xyloglucan
Cellulose
Galactooligosaccharides (GOS)
Lactose
Glucose
Galactose
UDP-galactose
UDP-glucose

Enzymatic Degradation and Hydrolysis Mechanisms of Beta 1→4 Galactotriose

Specificity of Glycoside Hydrolases

Glycoside hydrolases (GHs) are a widespread group of enzymes that hydrolyze the glycosidic bonds between carbohydrates or between a carbohydrate and a non-carbohydrate moiety. The specificity of these enzymes is crucial for the targeted degradation of complex polysaccharides like pectin (B1162225).

Endo-β-1,4-galactanases (EC 3.2.1.89) are key enzymes responsible for the internal cleavage of β-1,4-D-galactosidic linkages in galactans and arabinogalactans. cazypedia.orgmegazyme.com These enzymes belong to the Glycoside Hydrolase Family 53 (GH53), a family within the GH-A clan, which is characterized by a (β/α)8-barrel fold. cazypedia.orgresearchgate.netnih.gov

Endo-β-1,4-galactanases play a significant role in the degradation of the "hairy" regions of pectin, specifically type I rhamnogalacturonan, by targeting the β-1,4-galactan side chains. nih.govnih.gov These enzymes catalyze the endo-hydrolysis of these chains, breaking them down into smaller galactooligosaccharides. cazypedia.orgresearchgate.netebi.ac.uk This action is essential for deconstructing the complex pectin network within the plant cell wall. researchgate.netresearchgate.net The degradation of these side chains can significantly influence the physical properties of pectin. tandfonline.com

The catalytic mechanism of GH53 enzymes involves a retaining mechanism, where the anomeric configuration of the cleaved glycosidic bond is preserved. cazypedia.org This is achieved through a double displacement reaction mediated by two conserved glutamic acid residues. nih.govebi.ac.uk One glutamate (B1630785) acts as a general acid/base, while the other functions as a nucleophile. cazypedia.orgebi.ac.uk

The structure of the endo-β-1,4-galactanase from Bacillus licheniformis (BLGAL) reveals a (β/α)8-barrel architecture, which is typical for GH53 enzymes. nih.govdesy.decreative-enzymes.com However, BLGAL possesses long βα-loops 2, 7, and 8, which differ from those in fungal galactanases. nih.govdesy.de A calcium ion links the long loops 7 and 8, a feature that replaces a disulfide bridge found in its fungal counterparts. nih.govdesy.dercsb.org The crystal structure of BLGAL has been determined in complex with the products galactobiose and galactotriose, providing insights into substrate binding. nih.govdesy.dercsb.org

The architecture of the substrate-binding groove in GH53 enzymes directly influences the profile of degradation products. A key difference between bacterial and fungal GH53 enzymes lies in the number of substrate-binding subsites. For instance, BLGAL from Bacillus licheniformis has two additional subsites, -3 and -4, compared to the Aspergillus aculeatus galactanase (AAGAL). nih.govdesy.dercsb.org

This extended binding groove means that while both enzymes are most active on long-chain galactans, their activity on shorter oligosaccharides differs significantly. desy.de AAGAL can efficiently degrade galactotriose and galactotetraose. nih.govrcsb.org In contrast, BLGAL has negligible activity on galactotriose because the additional subsites allow it to bind the triose in a non-productive manner, preventing efficient hydrolysis. nih.govnih.govrcsb.org This structural difference leads to different degradation patterns, with BLGAL preferring longer oligosaccharides. nih.govrcsb.org

EnzymeSource OrganismKey Structural FeatureActivity on GalactotriosePrimary Degradation Products
BLGALBacillus licheniformisExtended substrate-binding groove (subsites -3, -4)NegligibleLonger galactooligosaccharides
AAGALAspergillus aculeatusShorter substrate-binding grooveEfficientGalactose, galactobiose

Endo-β-1,4-D-galactanases from thermophilic organisms exhibit high stability at elevated temperatures, which is advantageous for industrial applications. researchgate.nettandfonline.com The enzyme from the hyperthermophilic bacterium Thermotoga maritima is a notable example. researchgate.netnih.govoup.com This enzyme, a member of the GH53 family, has an optimal activity at 90°C and a pH of 7.0. tandfonline.comnih.govoup.com It remains stable at temperatures up to 80°C. tandfonline.comnih.govoup.com

The hydrolysis of pectic galactans by the T. maritima galactanase yields a mixture of D-galactose, β-1,4-D-galactobiose, β-1,4-D-galactotriose, and β-1,4-D-galactotetraose. researchgate.nettandfonline.comnih.govoup.com The product profile of this enzyme differs from other known endo-β-1,4-D-galactanases, such as those from Aspergillus sp. which primarily produce galactose and galactobiose, and from Bacillus subtilis which yield galactose, galactobiose, and galactotriose. tandfonline.com The C-terminal region of the T. maritima GH53 enzyme contains a carbohydrate-binding module (CBM61) that specifically recognizes the helical structure of β-1,4-galactan. nih.gov

Enzyme SourceOptimal TemperatureOptimal pHPrimary Hydrolysis Products from Pectic Galactan
Thermotoga maritima90°C7.0D-galactose, β-1,4-D-galactobiose, β-1,4-D-galactotriose, β-1,4-D-galactotetraose
Aspergillus sp.VariesVariesD-galactose, β-1,4-D-galactobiose
Bacillus subtilisVariesVariesD-galactose, β-1,4-D-galactobiose, β-1,4-D-galactotriose

β-Galactosidases (EC 3.2.1.23) are enzymes that catalyze the hydrolysis of terminal non-reducing β-D-galactose residues from various substrates. nih.govuniprot.org These enzymes are classified into several glycoside hydrolase families, including GH1, GH2, GH35, GH42, GH59, GH147, and GH165, based on their amino acid sequences. nih.govplos.orgmdpi.comnih.gov The primary families containing β-galactosidases are GH1, GH2, GH35, and GH42. plos.orgmdpi.combiorxiv.org

These enzymes generally employ a retaining catalytic mechanism and share a (β/α)8 TIM-barrel fold within their catalytic domain. nih.govmdpi.com While many β-galactosidases act on lactose (B1674315), their substrate specificities can be diverse. biorxiv.org For instance, the GanA β-galactosidase from Bacillus subtilis, a member of the GH42 family, is involved in the degradation of galactan. uniprot.orgnih.gov It hydrolyzes short-chain β-1,4-galactooligosaccharides, including galactotriose and galactobiose, into galactose. uniprot.orgnih.gov Similarly, an exo-β-1,4-galactanase from Penicillium chrysogenum belonging to the GH35 family was found to be active on β-1,4-galactotriose. nih.gov Molecular dynamics simulations have suggested that the flexibility and distortion of the substrate ring within the active site's lytic subsite (-1) are linked to substrate specificity across different β-galactosidase families. researchgate.netnih.gov

β-Galactosidases (EC 3.2.1.23, GH2, GH42, GH35, GH1, GH59, GH147, GH165)

Distinct Substrate Specificities of GH42 β-Galactosidases (e.g., Bifidobacterium longum subsp. infantis Bga42B, Bga42C)

Kinetic and Mechanistic Studies of Enzymatic Hydrolysis

The study of enzyme kinetics and reaction mechanisms provides valuable insights into the efficiency and mode of action of β-galactosidases on beta-(1→4)-galactotriose.

Investigation of Enzyme-Substrate Interactions

The interaction between β-galactosidases and beta-(1→4)-galactotriose is a highly specific process governed by the three-dimensional structure of the enzyme's active site. nih.gov The active site of β-galactosidase catalyzes hydrolysis through both "shallow" (nonproductive) and "deep" (productive) binding modes. wikipedia.org For catalysis to occur, the substrate must move from an initial shallow binding position to a deeper reactive position. nih.gov

In GH42 β-galactosidases, the glycosyl residue at subsite +1 and its linkage to the terminal galactose at subsite -1 are key determinants of specificity. nih.govresearchgate.net For example, the active site of Bga42B from B. longum is well-suited to bind and efficiently hydrolyze the β-(1→4) linkages of beta-(1→4)-galactotriose. nih.govresearchgate.net In plant GH35 β-galactosidases, specific amino acid residues, such as a valine residue in tomato TBG4, are crucial for determining the enzyme's preference for β-(1→4) over other linkages. nih.gov The binding is further stabilized by interactions with key amino acids and, in some cases, a magnesium ion that helps to correctly position the substrate for the chemical reaction. nih.gov

Determination of Hydrolysis Rates and Product Profiles

Kinetic analyses of β-galactosidase activity on beta-(1→4)-galactotriose reveal the efficiency of the enzymatic reaction. The hydrolysis rate is influenced by factors such as enzyme concentration, substrate concentration, pH, and temperature. neb.comscbt.com

Studies on GH42 enzymes from Bifidobacterium longum subsp. infantis have quantified the hydrolysis of beta-(1→4)-galactotriose. Bga42B is particularly efficient in hydrolyzing this substrate. nih.govresearchgate.net The primary products of the complete hydrolysis of beta-(1→4)-galactotriose are three molecules of galactose. nih.gov However, depending on the enzyme and reaction conditions, intermediate products such as galactobiose and galactose can be observed. For instance, the endo-β-1,4-galactanase GanB from Bacillus subtilis can produce galactotriose, galactobiose, and galactose from the degradation of larger galactans. nih.gov Plant β-galactosidases from Arabidopsis have also been shown to hydrolyze β-(1,4)-linked galactotriose, yielding galactose as the final product. vt.edu

The table below summarizes the kinetic parameters of a GH42 β-galactosidase acting on various substrates, illustrating its preference for β-(1→4) linkages.

Substratekcat (s-1)Km (mM)kcat/Km (s-1·mM-1)
4-Galactobiose100 ± 21.1 ± 0.191
4-Galactotriose110 ± 101.9 ± 0.458
4-Galactosyllactose110 ± 102.9 ± 0.538
3-Galactosyl-lactose18 ± 12.2 ± 0.28.2
Lacto-N-tetraose0.041 ± 0.0011.4 ± 0.10.029
Data adapted from a study on B. longum subsp. infantis Bga42B, showcasing its high efficiency towards β-(1→4)-linked substrates like 4-galactotriose. oup.com

Advanced Structural Characterization and Analytical Quantification

Spectroscopic Methodologies

Spectroscopic methods are indispensable for the detailed structural analysis of carbohydrates. These techniques probe the molecular structure by observing the interaction of molecules with electromagnetic radiation, providing insights into the connectivity and stereochemistry of the constituent monosaccharide units.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the complete structural characterization of oligosaccharides in solution. nih.gov It provides detailed information about the monosaccharide composition, the sequence of residues, the position of glycosidic linkages, and the anomeric configuration (α or β) of these linkages. nih.gov

One-dimensional (1D) ¹H NMR spectra of carbohydrates offer initial diagnostic information. Anomeric protons typically resonate in a relatively clear region of the spectrum (δ 4.4–5.5 ppm), and their integration can reveal the number of monosaccharide residues present. unimo.it The coupling constant between the anomeric proton (H-1) and the proton on the adjacent carbon (H-2), denoted as ³J(H1,H2), is particularly informative for determining the anomeric configuration. For most β-anomers with a trans-diaxial arrangement of H-1 and H-2, this coupling constant is large (typically 7–9 Hz), whereas for α-anomers with an equatorial-axial relationship, it is smaller (2–4 Hz). unimo.it

However, due to significant signal overlap in the 1D ¹H NMR spectra of complex oligosaccharides, two-dimensional (2D) NMR techniques are essential for unambiguous assignments. nih.gov Key 2D NMR experiments for oligosaccharide analysis include:

Correlation Spectroscopy (COSY): This experiment identifies scalar-coupled protons within the same monosaccharide spin system, allowing for the tracing of proton connectivity from the anomeric proton.

Total Correlation Spectroscopy (TOCSY): TOCSY extends the correlations observed in COSY to the entire spin system of a monosaccharide residue, even when there is no direct coupling between distant protons. This is particularly useful for identifying all the protons belonging to a specific sugar unit. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments detect through-space proximity between protons. Inter-residue NOEs/ROEs, particularly between the anomeric proton of one residue and a proton on the aglyconic residue, are crucial for determining the glycosidic linkage position.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons with their directly attached carbons, aiding in the assignment of carbon resonances.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is a key technique for determining glycosidic linkage positions. It reveals long-range couplings (typically over two or three bonds) between protons and carbons. For instance, a correlation between the anomeric proton (H-1) of one galactose unit and a carbon atom (e.g., C-4) of the adjacent unit provides direct evidence for a (1→4) linkage. nih.gov

For beta-(1->4)-galactotriose, these techniques would be used to confirm the presence of three galactose units, establish the β-configuration of both glycosidic linkages through the measurement of large ³J(H1,H2) coupling constants, and verify the (1→4) linkage positions by observing HMBC correlations between the H-1 of one galactose residue and the C-4 of the next.

Table 1: Representative NMR Data for Oligosaccharide Linkage and Anomeric Configuration Determination

NMR TechniqueParameterTypical Value/ObservationStructural Information Derived
¹H NMR³J(H1,H2) Coupling Constant7-9 Hzβ-anomeric configuration
¹H NMR³J(H1,H2) Coupling Constant2-4 Hzα-anomeric configuration
HMBCCross-peak between H-1' and C-4Present(1→4) glycosidic linkage
NOESY/ROESYInter-residue cross-peak between H-1' and H-4PresentSpatial proximity confirming (1→4) linkage

Mass spectrometry (MS) is a cornerstone analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing rapid and sensitive determination of molecular weights and structural information through fragmentation analysis. libretexts.org For oligosaccharides like beta-(1->4)-galactotriose, MS can confirm the degree of polymerization and elucidate the connectivity of the monosaccharide units. frontiersin.org

Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of large, non-volatile, and thermally labile molecules like oligosaccharides directly from solution. nih.gov ESI-MS analysis of beta-(1->4)-galactotriose would readily confirm its molecular weight (504.4 g/mol ). nih.gov

Tandem mass spectrometry (MS/MS) is particularly powerful for structural elucidation. In an MS/MS experiment, a specific precursor ion (e.g., the [M+Na]⁺ adduct of galactotriose) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide information about the sequence and linkage of the sugar residues. nih.gov The fragmentation of glycosidic bonds typically results in B- and Y-type ions, corresponding to cleavage at the glycosidic linkage, which helps to deduce the oligosaccharide sequence. Cross-ring cleavage fragments (A- and X-type ions) can provide information about the linkage positions. rsc.org

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is another soft ionization technique well-suited for the analysis of carbohydrates. nih.gov The sample is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte, typically as a singly charged ion (e.g., [M+Na]⁺). researchgate.net MALDI-TOF-MS is known for its high throughput, sensitivity, and ability to analyze complex mixtures of oligosaccharides. mdpi.commdpi.com It can rapidly determine the molecular weight distribution in a sample, making it excellent for profiling oligosaccharide mixtures. frontiersin.org For beta-(1->4)-galactotriose, MALDI-TOF-MS would provide a clear signal corresponding to its molecular weight, confirming it as a trisaccharide. nih.gov

A significant challenge in carbohydrate analysis is the existence of numerous isomers (e.g., different linkages, anomers) that have the same mass and are therefore indistinguishable by conventional MS. researcher.life Ion mobility spectrometry (IMS), when coupled with mass spectrometry (IMS-MS), provides an additional dimension of separation based on the size, shape, and charge of the ions in the gas phase. frontiersin.org

In an IMS-MS experiment, ions are guided through a drift tube filled with a buffer gas. Their drift time through the tube is dependent on their collision cross-section (CCS), a value related to their three-dimensional shape. nih.gov Isomers with different shapes will have different drift times, allowing for their separation before mass analysis. nih.gov This technique has proven powerful for differentiating between oligosaccharide isomers, including those with different glycosidic linkage positions. researchgate.net For instance, beta-(1->4)-galactotriose could be distinguished from its isomers, such as beta-(1->3)- or beta-(1->6)-galactotriose, based on their unique drift times and CCS values. nih.govdiva-portal.org

Table 2: Mass Spectrometry Techniques for beta-(1->4)-Galactotriose Analysis

TechniqueInformation ObtainedApplication to beta-(1->4)-Galactotriose
ESI-MSMolecular WeightConfirms the mass of the trisaccharide (504.4 Da). nih.gov
ESI-MS/MSFragmentation Pattern, SequenceGenerates B- and Y-ions confirming the sequence of three galactose units. rsc.org
MALDI-TOF-MSMolecular Weight, Mixture ProfilingRapidly determines the molecular weight and purity. mdpi.com
Ion Mobility-MSIsomeric Separation (Collision Cross-Section)Differentiates from other galactotriose isomers based on shape. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)

Chromatographic Separation Techniques

The separation and quantification of beta-(1->4)-Galactotriose from complex mixtures of other oligosaccharides are critical for its characterization and study. Various chromatographic techniques are employed to achieve this, each leveraging different chemical and physical properties of the molecule.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful and widely used method for the analysis of carbohydrates, including galactooligosaccharides (GOS) like beta-(1->4)-Galactotriose. chromatographyonline.comnih.gov This technique is particularly suited for separating and quantifying oligosaccharides based on the subtle differences in the acidity of their hydroxyl groups, which allows for high-resolution separation of isomers. nih.gov

The principle of HPAEC involves the use of a high pH mobile phase, which ionizes the hydroxyl groups of the carbohydrates, enabling them to interact with a strong anion-exchange stationary phase. csic.es Pulsed Amperometric Detection (PAD) provides sensitive and direct detection of carbohydrates without the need for derivatization. researchgate.net

In the context of analyzing galactotriose, HPAEC-PAD is often used to profile complex GOS mixtures. lcms.cz A common approach involves enzymatic hydrolysis. nih.gov The sample is analyzed before and after treatment with β-galactosidase, an enzyme that specifically cleaves β-glycosidic linkages. chromatographyonline.comnih.gov The change in the chromatographic profile, specifically the increase in galactose and the decrease in oligosaccharides, allows for the quantification of the total GOS content. chromatographyonline.com For instance, the analysis of reaction products from the hydrolysis of β-1,3-galactan by certain enzymes can be monitored using HPAEC-PAD, revealing the production of various galacto-oligosaccharides. researchgate.netnih.govnih.gov

Table 1: HPAEC-PAD System Parameters for GOS Analysis

ParameterTypical Setting
Column Pellicular anion-exchange column (e.g., CarboPac PA-1)
Mobile Phase High pH eluent (e.g., Sodium Hydroxide)
Detection Pulsed Amperometric Detection (PAD) with a gold electrode
Temperature Controlled, e.g., 30 °C

This table presents typical parameters for HPAEC-PAD analysis of galactooligosaccharides. Specific conditions can vary based on the sample matrix and analytical goals. csic.es

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation of oligosaccharides. For highly polar molecules like beta-(1->4)-Galactotriose, specific modes of HPLC are required.

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase liquid chromatography that is particularly effective for the separation of polar and hydrophilic compounds like oligosaccharides. spkx.net.cnsciopen.com HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous solvent. ymcamerica.com This creates a water-enriched layer on the surface of the stationary phase, and the separation mechanism is based on the partitioning of the analyte between this layer and the mobile phase. uva.nl

HILIC has proven to be a robust method for separating isomeric oligosaccharides, which can be challenging with other techniques. nih.gov The separation selectivity in HILIC can be manipulated by altering various parameters, including the type of stationary phase (e.g., amide, amino, or zwitterionic), the organic solvent in the mobile phase, the buffer concentration, and the pH. spkx.net.cnsciopen.comnih.gov For instance, the successful isocratic separation of labeled isomeric trisaccharides has been achieved using a mobile phase containing a mixture of organic solvents. nih.gov This technique is often coupled with mass spectrometry (HILIC-MS) for enhanced identification and characterization of the separated oligosaccharides. uva.nlacs.org

Table 2: Common Stationary Phases in HILIC for Oligosaccharide Analysis

Stationary Phase TypeDescription
Amide Offers good selectivity for neutral and acidic oligosaccharides.
Amino One of the first phases used for HILIC, suitable for a wide range of polar compounds.
Zwitterionic Contains both positive and negative charges, providing unique selectivity.
Underivatized Silica (B1680970) The original HILIC phase, effective for very polar analytes.

This table summarizes common stationary phases used in HILIC for the separation of oligosaccharides. The choice of phase depends on the specific characteristics of the analytes. spkx.net.cnsciopen.comuoa.gr

Gel Filtration Chromatography for Degree of Polymerization Fractionation

Gel filtration chromatography, also known as size-exclusion chromatography (SEC), is a technique used to separate molecules based on their size or degree of polymerization (DP). researchgate.net This method is particularly useful for fractionating complex mixtures of galactooligosaccharides into groups of monosaccharides, disaccharides, trisaccharides (like galactotriose), and higher-order oligosaccharides. researchgate.netfrieslandcampinainstitute.com

In this technique, a column is packed with a porous gel material. Larger molecules, which are excluded from the pores, travel through the column more quickly, while smaller molecules, which can enter the pores, have a longer path and elute later. researchgate.net This allows for the effective separation of GOS based on their DP. frieslandcampinainstitute.com Research has shown that gel filtration is effective in obtaining the purest GOS fractions, with the ability to separate up to a degree of polymerization of 8. researchgate.net For example, a mixture of oligosaccharides produced by β-galactosidase can be fractionated according to their DP using gel filtration, which can then be followed by other high-resolution techniques for further characterization. researchgate.net

Structural Analysis of Oligosaccharide-Protein Complexes

Understanding the interaction between beta-(1->4)-Galactotriose and proteins is crucial for elucidating its biological function. X-ray crystallography is a primary tool for this purpose.

X-ray Crystallography for Molecular Basis of Binding

X-ray crystallography is a powerful technique that provides high-resolution, three-dimensional structural information about molecules and their complexes. sci-hub.se In the study of carbohydrate-protein interactions, it is invaluable for determining the precise molecular basis of binding. nih.govnih.gov

The crystal structure of beta-(1->4)-Galactotriose in complex with a carbohydrate-binding module (CBM) provides a clear example of this application. Ultra-high-resolution X-ray crystal structures of a CBM from Thermotoga maritima (TmCBM61) in complex with beta-1,4-galactotriose have been solved at resolutions of 0.95 and 1.4 Å. nih.govnih.govrcsb.org These structures reveal the specific amino acid residues in the protein's binding site that interact with the galactotriose molecule. nih.govnih.gov The analysis of these interactions sheds light on the specificity of the CBM for β-1,4-galactan and reveals a recognition of an unexpected helical conformation of the galactan. nih.govnih.gov

Similarly, crystallographic studies of complexes between a Bacillus licheniformis β-1,4-galactanase and methyl-beta(1->4)-galactotetraoside have provided information on substrate binding in the enzyme's active site. researchgate.net These structural studies are fundamental to understanding the mechanisms of enzymatic action and protein-ligand recognition. sci-hub.senih.gov

Table 3: Crystallographic Data for TmCBM61 in Complex with beta-1,4-Galactotriose

PDB IDResolution (Å)R-Value WorkR-Value FreeOrganism
2XON1.400.1160.167Thermotoga maritima

This table presents crystallographic data for the structure of TmCBM61 in complex with beta-1,4-galactotriose, as deposited in the Protein Data Bank (PDB). rcsb.org

Analysis of Carbohydrate-Binding Modules (CBMs) in Complex with Beta-(1→4)-Galactotriose

The interaction between carbohydrate-binding modules (CBMs) and their specific ligands provides critical insights into the recognition and degradation of complex polysaccharides. A notable example involves the analysis of a CBM from a Thermotoga maritima endo-β-1,4-galactanase, which led to the identification of a new CBM family, CBM61. nih.govnih.gov The founding member, TmCBM61, has been shown to have a distinct specificity for ligands containing β-1,4-linked galactose residues. nih.govrcsb.org

To elucidate the molecular basis of this specificity, ultra-high-resolution X-ray crystal structures of TmCBM61 in a complex with beta-(1→4)-galactotriose have been determined. nih.govnih.gov Two different crystal forms were grown, yielding structures at 0.95 Å and 1.4 Å resolution. nih.govrcsb.orgrcsb.org These structures reveal that the binding of beta-(1→4)-galactotriose occurs in a cleft on the CBM surface. researchgate.net The binding site is characterized by the presence of tryptophan residues that form a hydrophobic platform, facilitating interactions with the sugar rings. researchgate.net This detailed structural analysis provides a clear understanding of how TmCBM61 recognizes a helical conformation of β-1,4-galactan, a binding mode that shares similarities with starch recognition. nih.govnih.govrcsb.org

The crystallographic data for the TmCBM61 complex provides a precise model of the interaction, detailing the specific contacts between the protein and the oligosaccharide. nih.govrcsb.orgrcsb.org

Table 1: Crystallographic Data for TmCBM61 in Complex with Beta-(1→4)-Galactotriose

Parameter Value (PDB ID: 2XON) Value (PDB ID: 2XOM)
Method X-RAY DIFFRACTION X-RAY DIFFRACTION
Resolution 1.40 Å 0.95 Å
Organism Thermotoga maritima Thermotoga maritima
Expression System Escherichia coli BL21 Escherichia coli BL21
R-Value Work 0.116 Not specified
R-Value Free 0.167 Not specified

Data sourced from RCSB PDB. rcsb.orgrcsb.org

Polysaccharide Microarray Screening for Ligand Specificity

Polysaccharide microarray screening is a powerful high-throughput technique used to determine the binding specificity of carbohydrate-active proteins, including CBMs. nih.gov This method was instrumental in characterizing the ligand specificity of the TmCBM61 module. nih.govrcsb.org The principle of the technique involves immobilizing a diverse library of polysaccharides onto a solid surface, such as a glass slide, creating a "microarray." The protein of interest, which is typically fluorescently labeled, is then incubated with the array. Binding events are detected by measuring the fluorescence signal at each spot on the array, revealing which polysaccharides the protein binds to.

In the analysis of TmCBM61, polysaccharide microarray screening demonstrated that the module has a specific affinity for β-1,4-linked galactose-containing ligands. nih.govnih.govrcsb.org The module showed strong binding to β-1,4-galactan and the pectic galactan side chains, confirming its role in recognizing these specific structures within the plant cell wall. researchgate.net This specificity is crucial for targeting the associated hydrolytic enzyme to its substrate. nih.gov The results from microarray screening, combined with other biochemical analyses, firmly established TmCBM61 as the first member of a new CBM family (CBM61) with a defined specificity for β-1,4-galactans. nih.govnih.govrcsb.org

Table 2: Principle of Polysaccharide Microarray Screening

Step Description
1. Array Fabrication A diverse collection of purified polysaccharides is robotically spotted and immobilized onto a chemically activated solid surface (e.g., a glass slide).
2. Protein Incubation The fluorescently labeled protein of interest (e.g., a CBM) is incubated with the microarray slide.
3. Washing Unbound protein is washed away, leaving only the protein that is specifically bound to its polysaccharide ligands.
4. Detection The slide is scanned with a fluorescence scanner. The intensity of the signal at each spot corresponds to the strength of the binding interaction.

| 5. Data Analysis | The fluorescence data is analyzed to generate a binding profile, identifying the specific carbohydrate ligands for the protein. |

Quantitative Analysis Methods

Enzymatic Hydrolysis Coupled with Monosaccharide Quantification

A robust method for the quantitative analysis of oligosaccharides like beta-(1→4)-galactotriose involves enzymatic hydrolysis followed by the quantification of the resulting monosaccharides. sci-hub.se This process leverages the high specificity of enzymes to break down the oligosaccharide into its constituent sugar units, which can then be accurately measured. scielo.org.mx

The first step is the complete hydrolysis of beta-(1→4)-galactotriose into galactose. This is achieved by using a specific glycoside hydrolase, such as a β-galactosidase or an endo-β-1,4-galactanase, that cleaves the β-1,4-glycosidic bonds. nih.govmegazyme.com The choice of enzyme is critical; for instance, some endo-β-1,4-galactanases from Bacillus licheniformis are less efficient at degrading short oligosaccharides like galactotriose, whereas others, like the one from Aspergillus aculeatus, can degrade it efficiently. nih.gov The reaction conditions, such as pH, temperature, and incubation time, must be optimized to ensure complete depolymerization without degrading the released monosaccharides. sci-hub.se

Once hydrolysis is complete, the liberated galactose monomers are quantified. A common and highly sensitive method for this is High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD). tandfonline.comtandfonline.com This technique separates the monosaccharides on an anion-exchange column, and the pulsed amperometric detector provides direct, sensitive quantification without the need for derivatization. tandfonline.com The amount of galactose detected is directly proportional to the amount of beta-(1→4)-galactotriose in the original sample.

PACE (Polysaccharide Analysis by Carbohydrate Electrophoresis) for Degradation Product Profiling

Polysaccharide Analysis by Carbohydrate Electrophoresis (PACE) is a sensitive and effective method for profiling the degradation products of polysaccharides and oligosaccharides, including beta-(1→4)-galactotriose. nih.gov The technique provides a visual "fingerprint" of the oligosaccharides present in a sample, allowing for both qualitative and quantitative analysis. researchgate.net

The PACE methodology involves two main steps. First, the reducing ends of the carbohydrates in the sample are derivatized with a fluorophore, such as 8-aminonaphthalene-1,3,6-trisulphonic acid (ANTS). tandfonline.comresearchgate.net This labeling imparts a negative charge and a fluorescent tag to each sugar molecule. Second, the fluorescently labeled sugars are separated by size and charge using polyacrylamide gel electrophoresis under optimized conditions. nih.gov The separated oligosaccharides are then visualized under UV light, appearing as distinct bands in the gel. researchgate.net

PACE is particularly useful for monitoring the enzymatic degradation of beta-(1→4)-galactan or beta-(1→4)-galactotriose. researchgate.net By running samples taken at different time points during an enzymatic digestion, one can observe the disappearance of the substrate and the appearance of smaller degradation products. The migration of the unknown products can be compared to a ladder of known oligosaccharide standards, including galactose, β-(1,4)-galactobiose, and β-(1→4)-galactotriose, to identify the components in the mixture. researchgate.net The intensity of the bands can be quantified to determine the relative amounts of each product, making PACE a powerful tool for studying the specificity and mode of action of carbohydrate-degrading enzymes. nih.govnih.gov

Table 3: General Workflow for PACE Analysis

Step Procedure Purpose
1. Sample Preparation Enzymatic digestion of a polysaccharide or oligosaccharide is performed. To generate a mixture of degradation products for analysis.
2. Fluorophore Derivatization The reducing ends of the sugars in the sample are covalently labeled with a fluorescent dye (e.g., ANTS). To allow for detection and to impart a charge for electrophoretic separation.
3. Electrophoresis The labeled sugar mixture is loaded onto a polyacrylamide gel and subjected to an electric field. To separate the oligosaccharides based on their size and charge.
4. Visualization & Imaging The gel is placed on a UV transilluminator, and the fluorescent bands are captured with a camera. To visualize the separated oligosaccharide "fingerprint."
5. Analysis The bands are identified by comparing their migration to known standards, and their intensity is quantified using imaging software. To identify and quantify the degradation products.

Based on methodology described in scientific literature. nih.govresearchgate.net

Interactions with Biological Systems Non Human Specifics

Microbial Metabolism and Utilization

The trisaccharide beta-(1->4)-Galactotriose is a key player in the metabolic activities of various microorganisms, particularly those residing in the complex ecosystem of the gut.

Galacto-oligosaccharides (GOS), including beta-(1->4)-Galactotriose, are largely indigestible by human enzymes and thus travel to the colon intact. frontiersin.org There, they are fermented by the resident microflora, leading to the production of beneficial short-chain fatty acids (SCFAs). frontiersin.org This fermentation process can influence the composition and activity of the gut microbiota. frontiersin.org For instance, the addition of GOS to a high-fat diet has been shown to stimulate the growth of Bifidobacteria. frontiersin.org The ability of the gut microbiota to utilize galactans, which are polymers of galactose, depends on the presence of specific enzymes encoded by the microbes' genes. tandfonline.com

The prominent human gut bacterium Bacteroides thetaiotaomicron possesses sophisticated mechanisms known as Polysaccharide Utilization Loci (PULs) to degrade complex carbohydrates like galactans. mdpi.comasm.org These systems involve a suite of enzymes and binding proteins that work in concert to break down large polysaccharides into smaller oligosaccharides, which can then be imported into the cell for metabolism. mdpi.comoaepublish.com B. thetaiotaomicron can utilize various types of pectin (B1162225), including those with galactan side chains, through the action of its PULs. mdpi.com The degradation of galactan at the cell surface is carried out by enzymes like the glycoside hydrolase family 53 protein Bt4668. researchgate.net The resulting oligosaccharides, such as beta-(1->4)-Galactotriose, are then transported into the periplasm for further processing. mdpi.com This ability to degrade and utilize complex plant polysaccharides is a key feature of Bacteroides species and contributes to their success in the gut environment. sciopen.com

Commercial GOS mixtures, which are primarily composed of β-(1→4)-linked oligosaccharides, have demonstrated a significant ability to promote the growth of probiotic bacteria, including various strains of Lactobacillus and Bifidobacterium. mdpi.com In comparative studies, GOS has been shown to be as effective as lactulose (B1674317) in stimulating the growth of these beneficial bacteria, and superior to other prebiotics like inulin (B196767) and maltodextrin. mdpi.com However, the preference for different types of oligosaccharides can vary among probiotic strains, with some showing better growth on oligosaccharides with different linkage types, such as β-(1→3) or β-(1→6). mdpi.com For example, while commercial GOS preparations with mainly β-(1→4) linkages are effective, some Bifidobacterium strains may exhibit enhanced growth on GOS mixtures containing β-(1→3) and β-(1→6) linkages, potentially due to the specificity of their β-galactosidases. mdpi.com

The breakdown of complex carbohydrates by one bacterial species can release smaller oligosaccharides that can then be utilized by other members of the microbial community, a phenomenon known as cross-feeding. oaepublish.com Bacteroides thetaiotaomicron, for instance, can release galacto-oligosaccharides from the degradation of pectin, which can then support the growth of other bacteria that may not be able to degrade the parent polysaccharide themselves. mdpi.com The extracellular endo-galactanase from B. thetaiotaomicron (BTGH53) can hydrolyze GOS, including those with a degree of polymerization of 3 or higher, which some probiotic lactobacilli are unable to utilize on their own. rcsb.org The presence of this enzyme allows these lactobacilli to consume the GOS, leading to stimulated growth. rcsb.org This highlights the important role of enzymes like BTGH53 in carbohydrate metabolism within complex microbial environments such as the human colon. rcsb.org

Growth Stimulation of Probiotic Bacteria by β-(1→4)-Linked Oligosaccharides

Enzyme-Oligosaccharide Binding and Recognition

The specific recognition of carbohydrate structures by enzymes is fundamental to their function. Beta-(1->4)-Galactotriose serves as a model ligand for studying these interactions.

Carbohydrate-Binding Modules (CBMs) are non-catalytic domains found in many carbohydrate-active enzymes that enhance their function by targeting the enzyme to its substrate. nih.gov CBMs are classified into families based on their amino acid sequence. nih.gov Family CBM61 is a prime example of a CBM with high specificity for β-(1→4)-linked galactose-containing ligands. nih.gov

The founding member of this family, TmCBM61, from the thermophilic bacterium Thermotoga maritima, was identified as a module frequently appended to β-1,4-galactanases. nih.gov Detailed biochemical analyses and polysaccharide microarray screening have confirmed the specificity of TmCBM61 for β-(1→4)-galactan. nih.govrcsb.org

Ultra-high-resolution X-ray crystal structures of TmCBM61 in complex with beta-(1->4)-Galactotriose have provided a molecular-level understanding of this specificity. nih.govrcsb.org These structures reveal that the oligosaccharide binds in a cleft on the surface of the CBM. researchgate.net The interaction is mediated by a series of tryptophan residues that form the binding site. researchgate.net This binding mode allows for the specific recognition of the helical conformation of β-1,4-galactan. nih.gov

Table 1: Structural Details of TmCBM61 in Complex with beta-(1->4)-Galactotriose

Parameter Value Reference
PDB ID 2XOM rcsb.org
Resolution 0.95 Å rcsb.org
R-Value Work 0.104 rcsb.org
R-Value Free 0.120 rcsb.org
PDB ID 2XON rcsb.org
Resolution 1.40 Å rcsb.org
R-Value Work 0.116 rcsb.org

Conformational Recognition of Helical Galactan Structures

The β-1,4-galactan polymer, a component of pectin in plant cell walls, can adopt an unexpected helical conformation. nih.govnih.gov The recognition of this structure by microbial enzymes is crucial for its degradation. Studies on carbohydrate-binding modules (CBMs), which are non-catalytic domains of carbohydrate-active enzymes, have provided detailed insights into this process.

A specific family of CBMs, designated as CBM61, demonstrates a high affinity and specificity for β-1,4-linked galactose-containing ligands. nih.govrcsb.org X-ray crystallography of a CBM61 from the bacterium Thermotoga maritima in complex with beta-(1->4)-galactotriose has revealed the molecular basis for this specific recognition. nih.govnih.govrcsb.org The crystal structure shows that the galactotriose molecule binds primarily to tryptophan residues within the CBM, with the glycosidic bonds positioned directly over these aromatic amino acids. nih.gov This binding mode is reminiscent of how starch is recognized, providing a structural paradigm for understanding how microbial systems target and bind to helical galactan structures for subsequent enzymatic breakdown. nih.govnih.gov

Table 1: Crystallographic Data for TmCBM61 in Complex with Beta-(1->4)-Galactotriose

ParameterValue
MethodX-RAY DIFFRACTION
Resolution1.40 Å
R-Value Free0.167
R-Value Work0.116
R-Value Observed0.119

This interactive table summarizes key crystallographic parameters from the structural determination of the complex. rcsb.org

Role in Plant-Microbe and Plant-Nematode Interactions

The degradation and modification of the plant cell wall are central to the interactions between plants and various microorganisms and nematodes. Beta-(1->4)-Galactotriose is a key product of the enzymatic breakdown of galactan, a significant component of the plant cell wall.

Secretion of β-1,4-Galactanases by Plant-Parasitic Nematodes

Plant-parasitic nematodes have evolved sophisticated mechanisms to invade and derive nutrients from their hosts. A key strategy involves the secretion of a cocktail of plant cell wall-degrading enzymes through their stylet. scielo.brfrontiersin.org Among these are β-1,4-endoglucanases (cellulases) and pectin-degrading enzymes like pectate lyases and polygalacturonases. scielo.brcabidigitallibrary.org These enzymes soften the plant cell wall, facilitating the nematode's migration through root tissues. cabidigitallibrary.org

The enzymatic breakdown of β-1,4-galactan in the pectic regions of the cell wall by secreted galactanases releases smaller oligosaccharides, including galactobiose and galactotriose. nih.gov This process not only aids in physical penetration but also likely provides a source of nutrients for the nematode. The expression of these enzyme-encoding genes, often referred to as "parasitism genes," is a critical component of the nematode's parasitic arsenal. scielo.br

Involvement in Plant Cell Wall Degradation by Beneficial and Pathogenic Microorganisms

The degradation of the plant cell wall is a common feature of both pathogenic and beneficial microbial interactions with plants. nih.gov Microorganisms secrete a diverse array of cell wall-degrading enzymes (CWDEs) to break down complex polysaccharides like cellulose, hemicellulose, and pectin into simpler sugars for their own nutrition. nih.govscirp.org

Fungi and bacteria produce β-1,4-galactanases that specifically target and hydrolyze the β-1,4-galactan component of pectin. nih.govmdpi.com The activity of these enzymes results in the release of galacto-oligosaccharides, including beta-(1->4)-galactotriose. nih.gov For instance, the β-1,4-galactanase from Bacillus licheniformis has been shown to produce galactotriose as one of its products when acting on galactan. nih.gov Interestingly, the efficiency of further degrading galactotriose can vary between enzymes from different microbial sources, suggesting adaptations in their substrate preferences. For example, the galactanase from Aspergillus aculeatus can efficiently hydrolyze galactotriose, while the enzyme from Bacillus licheniformis prefers longer oligosaccharides. nih.gov This degradation of the pectic galactan is not only a nutritional strategy but also a crucial step in overcoming the physical barrier of the plant cell wall during colonization. nih.govscirp.org

Modulation of Plant Defense Mechanisms

Plants possess an innate immune system that can recognize molecules associated with microbial invaders or damage to their own tissues, triggering defense responses. nih.govfrontiersin.org Fragments of degraded plant cell wall polysaccharides, known as damage-associated molecular patterns (DAMPs), can act as potent elicitors of these defenses. nih.gov

Oligosaccharides derived from the enzymatic breakdown of cell wall components, such as oligogalacturonides from pectin and cello-oligosaccharides from cellulose, are well-documented activators of pattern-triggered immunity (PTI). nih.gov While direct evidence for beta-(1->4)-galactotriose as a specific elicitor is still emerging, the broader family of galacto-oligosaccharides is implicated in modulating plant defense. The release of these oligosaccharides during microbial or nematode attack can signal the plant to initiate protective measures. nih.gov These defense responses can include the reinforcement of cell walls through the deposition of callose, a β-1,3-glucan polymer, and the production of antimicrobial compounds. nih.gov Therefore, the generation of beta-(1->4)-galactotriose and related oligosaccharides during cell wall degradation is not just a consequence of the interaction but can become an integral part of the signaling cascade that determines the outcome of the plant-pathogen or plant-symbiont relationship.

Derivatives and Modified Beta 1→4 Galactotriose Structures

Functionalization and Chemical Modification

Functionalization of beta-(1→4)-galactotriose involves the strategic introduction of new chemical groups or the conjugation to other molecules, such as proteins or lipids. These modifications can alter the molecule's solubility, stability, and biological activity, enabling its use in various biochemical and biomedical research areas.

Glycoconjugates, which are molecules composed of carbohydrates linked to proteins or lipids, are vital for numerous biological processes, including cell recognition, adhesion, and signaling. nih.govnih.gov The Galβ1→4 linkage is a crucial core unit in the oligosaccharide components of many glycoconjugates. researchgate.net The synthesis of these complex molecules often involves enzymes like glycosyltransferases, which catalyze the transfer of monosaccharide units from an activated donor to an acceptor molecule. nih.gov

Beta-1,4-galactosyltransferase (β4Gal-T1), for example, is a key enzyme in the synthesis of the Galβ1-4-GlcNAc disaccharide unit, a common motif in N-glycans on proteins. nih.gov Building upon such core structures, longer chains can be assembled. The enzymatic synthesis of a beta-(1→4)-galactotriose derivative, specifically Galβ1→4Galβ1→4GalβOpNP (where pNP is p-nitrophenyl), has been achieved with a 30–66% yield using β-galactosidase from Bacillus circulans. researchgate.net This enzyme facilitates the transfer of galactose from a donor like GalβOpNP to various acceptor molecules, demonstrating a method for creating galactotriose-containing structures that can be further elaborated into more complex glycoconjugates. researchgate.net

The synthesis process can be influenced by various factors. Research has shown that adsorbing acceptor substrates onto solid supports, such as silica (B1680970) gel, can affect the yield and selectivity of the synthesis, in some cases favoring the creation of digalactosylated compounds. researchgate.net Such synthetic strategies are pivotal for producing sufficient quantities of specific glycans to study their functions and to develop potential therapeutics, such as synthetic vaccines against pathogens whose cell surfaces are decorated with carbohydrate antigens. nih.govmdpi.com

Trehalose (B1683222), a non-reducing disaccharide composed of two α-glucose units, can be modified by adding galactose units to create novel oligosaccharide derivatives. nih.govmdpi.com Enzymatic procedures using β-galactosidases have proven to be reliable, cost-effective, and environmentally friendly methods for synthesizing these new compounds. acs.orgresearchgate.net

In a notable study, β-galactosidases from Bacillus circulans and Aspergillus oryzae were used as biocatalysts in transgalactosylation reactions. nih.govresearchgate.net Using lactose (B1674315) as the galactose donor and trehalose as the acceptor, researchers successfully synthesized a variety of galactosyl derivatives of trehalose. nih.govacs.orgresearchgate.net The primary products were trisaccharides, which were the most abundant oligosaccharides formed, followed by tetrasaccharides. nih.govresearchgate.net

Nuclear magnetic resonance (NMR) spectroscopy was used to characterize the resulting structures, revealing that galactose monomers were linked to the trehalose molecule through both β-(1→4) and β-(1→6) bonds. nih.gov The β-galactosidase from B. circulans was found to be more effective for oligosaccharide production than the enzyme from A. oryzae. nih.govresearchgate.net This enzymatic approach led to the first-time characterization of the pentasaccharide [β-Galp-(1→4)]3-trehalose. nih.govresearchgate.net These findings highlight the viability of using commercially available β-galactosidases to generate novel trehalose-derived oligosaccharides. researchgate.net

Below is a table summarizing some of the trehalose-based oligosaccharides synthesized through these enzymatic reactions.

Synthesized CompoundLinkage Type(s)Notes
β-Galp-(1→4)-trehaloseβ-(1→4)A primary trisaccharide product. nih.govacs.org
β-Galp-(1→6)-trehaloseβ-(1→6)A primary trisaccharide product. nih.govacs.org
β-d-galactopyranosyl-(1→4)-β-d-galactopyranosyl-(1→4)-d-trehaloseβ-(1→4)A novel tetrasaccharide identified. nih.gov
β-d-galactopyranosyl-(1→4)-β-d-galactopyranosyl-(1→6)-d-trehaloseβ-(1→4), β-(1→6)A novel tetrasaccharide with mixed linkages. nih.gov
[β-Galp-(1→4)]3-trehaloseβ-(1→4)A novel pentasaccharide, characterized for the first time. nih.govresearchgate.net

Synthesis of Glycoconjugates Containing Beta-(1→4)-Galactotriose Moieties

Oligosaccharides with Mixed Linkages and Branching

The structural diversity of oligosaccharides is greatly enhanced by the possibility of mixed glycosidic linkages (e.g., β-(1→4) and β-(1→6) in the same molecule) and branching points. These structural variations create a vast number of isomeric forms, each potentially having distinct physical and biological properties.

The enzymatic synthesis of oligosaccharides often results in a mixture of isomers. For instance, in the transgalactosylation of trehalose, trisaccharides such as β-Gal-(1→4)-Tre and β-Gal-(1→6)-Tre can themselves act as acceptors for further galactose addition. nih.govacs.org This leads to the formation of complex tetrasaccharides where the trehalose unit is centrally located and has been galactosylated on both of its glucose units, distinguished by the types of glycosidic bonds formed. nih.govacs.org

Similarly, the transgalactosylation of lactose can produce a variety of trisaccharide isomers, including 3′-galactosyl-lactose [Gal-β(1→3)-Gal-β(1→4)-Glc] and 6′-galactosyl-lactose [Gal-β(1→6)-Gal-β(1→4)-Glc]. researchgate.net These structures contain a core lactose unit (Gal-β(1→4)-Glc) extended with an additional galactose molecule through either a β-(1→3) or β-(1→6) linkage, creating isomers with mixed linkage types. researchgate.net

The characterization and differentiation of these closely related isomers require sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a powerful method used for the detailed characterization of tri- and tetrasaccharides. uliege.be By converting the oligosaccharides into their trimethylsilyloxime derivatives, researchers can separate and identify numerous isomers based on their distinct retention times and mass fragmentation patterns. uliege.be Advanced mass spectrometry methods, such as electrospray ionization multiple-stage mass spectrometry (ESI-MSn), are also employed to analyze the structures of mixed-linked oligosaccharides. helsinki.fi These techniques, sometimes combined with liquid chromatography (HILIC-MS) or ion mobility spectrometry (IMS-MS), are crucial for separating and identifying isomers within complex mixtures, providing detailed insights into their linkage and branching patterns. helsinki.fi

The table below provides examples of isomeric oligosaccharides that feature mixed linkages, including the β-(1→4) bond.

Isomeric OligosaccharideStructureLinkage Types
3′-Galactosyl-lactoseGal-β(1→3)-Gal-β(1→4)-Glcβ-(1→3), β-(1→4)
6′-Galactosyl-lactoseGal-β(1→6)-Gal-β(1→4)-Glcβ-(1→6), β-(1→4)
β-d-galactopyranosyl-(1→4)-β-d-galactopyranosyl-(1→6)-d-trehaloseGal-β(1→4)-Gal-β(1→6)-Trehaloseβ-(1→4), β-(1→6)

Industrial and Biotechnological Applications Research Oriented

Production of Functional Galactooligosaccharides (GOS)

Galactooligosaccharides (GOS) are recognized for their prebiotic properties, selectively stimulating the growth of beneficial gut bacteria. google.com The specific structure of these oligosaccharides, including the linkages between galactose units, is crucial to their function. Beta-(1->4)-Galactotriose is a key component of many GOS mixtures, which typically consist of a glucose molecule at the reducing end and one to seven galactose units connected by various glycosidic linkages, including β(1,2), β(1,3), β(1,4), and β(1,6). d-nb.info

Use in Functional Food Development

The development of functional foods aims to provide health benefits beyond basic nutrition. mdpi.comffhdj.com Beta-(1->4)-Galactotriose, as a component of GOS, is a significant ingredient in this field. GOS are produced through the enzymatic conversion of lactose (B1674315) by β-galactosidases from various microbial sources, including bacteria, yeasts, and fungi. d-nb.info The source of the enzyme is a critical factor, as it dictates the types of glycosidic linkages and the chain lengths of the resulting GOS. d-nb.info For instance, β-galactosidase from Aspergillus oryzae is known to synthesize GOS with β-(1→4) linkages. mdpi.com Research has shown that commercial GOS mixtures, predominantly composed of β-(1→4)-linked oligosaccharides, effectively promote the growth of probiotic bacteria. mdpi.com

A study on a novel β-galactosidase from Lactobacillus bulgaricus demonstrated the production of a significant amount of GOS with a degree of polymerization of 3 (DP3), containing both β-(1→3) and β-(1→4) linkages. nih.gov This is noteworthy as the β-(1→4) bond is not typical for enzymes from L. bulgaricus. nih.gov The process yielded 34% DP3-GOS within 6 hours. nih.gov

Table 1: Enzyme Sources and Resulting GOS Linkages

Enzyme SourcePredominant GOS Linkage(s)
Aspergillus oryzaeβ-(1→4) mdpi.com
Lactobacillus reuteriβ-(1→3) and β-(1→6) dokumen.pub
Cryptococcus laurentiiβ-(1→4) dokumen.pub
Bacillus circulansβ-(1→4) dokumen.pub
Bifidobacterium bifidumβ-(1→3) dokumen.pubcsic.es
Lactobacillus bulgaricus 43β-(1→3) and β-(1→4) nih.gov

Enhancement of Probiotic Formulations through Synergistic Synbiotics

Synbiotics are formulations that combine probiotics (live beneficial microorganisms) and prebiotics (substrates selectively utilized by host microorganisms) to confer a health benefit. mdpi.comdovepress.com A synergistic synbiotic is one where the prebiotic component is specifically chosen to support the growth and activity of the co-administered probiotic strain. mdpi.com

Beta-(1->4)-Galactotriose and other GOS play a crucial role in the development of these synergistic synbiotics. Research has shown that an extracellular endo-β-1,4-galactanase from Bacteroides thetaiotaomicron, a prominent gut bacterium, can hydrolyze GOS with a degree of polymerization of 3 (DP3) and higher. This action stimulates the growth of probiotic Lactobacillus strains that would otherwise primarily utilize GOS with a DP of 2. researchgate.net This enzymatic cross-feeding demonstrates the potential for developing synergistic synbiotics where the breakdown of larger oligosaccharides like beta-(1->4)-galactotriose by one bacterium benefits another. researchgate.net

In a human trial, a synbiotic preparation containing Lactobacillus reuteri along with GOS and rhamnose was found to stimulate the metabolic activity of the probiotic in the gut, even though it didn't affect its persistence. unl.edu This highlights the potential of GOS to enhance the functional activity of probiotic strains.

Enzymatic Modification of Pectin (B1162225) and Other Plant Polysaccharides

Pectins are complex polysaccharides found in plant cell walls, primarily composed of a galacturonic acid backbone with side chains of neutral sugars like arabinose and galactose. purdue.edumdpi.com The enzymatic modification of these polysaccharides is a significant area of research with applications in various industries.

Development of Enzyme Cocktails for Biomass Saccharification

Biomass saccharification is the process of breaking down complex carbohydrates in plant biomass into simpler sugars that can be fermented into biofuels and other bioproducts. plos.org Pectin, with its galactan side chains, is a component of this biomass. Endo-β-1,4-galactanases are enzymes that specifically cleave the β-1,4-galactosidic linkages within the galactan side chains of pectin. nih.gov

The development of effective enzyme cocktails for biomass saccharification often involves the inclusion of galactanases to break down these pectic structures. Research has identified and characterized novel endo-β-1,4-galactanases from bacteria like Bacillus licheniformis and fungi like Penicillium oxalicum. researchgate.netresearchgate.net Supplementing commercial enzyme cocktails with these purified galactanases has been shown to improve the efficiency of biomass degradation. researchgate.net For example, the addition of a recombinant endo-β-1,4-galactanase from Bacillus licheniformis to a commercial enzyme mix enhanced the saccharification of biomass. researchgate.net

Table 2: Research on Endo-β-1,4-Galactanases for Biomass Saccharification

Enzyme SourceKey FindingsReference
Bacillus licheniformis CBMAI 1609Supplementation of commercial cocktails with the purified enzyme improved biomass saccharification. researchgate.net researchgate.net
Thermotoga maritimaIdentification of a new family of carbohydrate-binding modules (CBM61) specific for β-1,4-galactan, aiding in enzyme targeting. nih.gov nih.gov
Aspergillus aculeatusExpression of an endo-galactanase in potato tubers led to a reduction in galactosyl content of the cell wall pectin. purdue.edu purdue.edu
Bacteroides thetaiotaomicronThe enzyme facilitates the degradation of prebiotic galactooligosaccharides. researchgate.netresearchgate.net researchgate.net

Development of Novel Biocatalysts

The search for novel biocatalysts with unique specificities and improved performance is a continuous endeavor in biotechnology. db-thueringen.denih.gov The study of enzymes that act on or synthesize specific carbohydrate structures like beta-(1->4)-Galactotriose is a key aspect of this research.

The discovery and characterization of new β-galactosidases and endo-β-1,4-galactanases contribute to the toolbox of available biocatalysts. researchgate.netresearchgate.net For example, a novel β-galactosidase from Klebsiella oxytoca has been identified as a promising biocatalyst for the production of GOS. researchgate.net Similarly, the identification of a novel exo-β-1,3-galactanase from Penicillium oxalicum expands the range of enzymes available for selectively degrading specific galactan structures. researchgate.net

Furthermore, understanding the structure and function of these enzymes at a molecular level, such as the identification of a new family of carbohydrate-binding modules (CBM61) that specifically recognize the helical structure of β-1,4-galactan, provides insights for protein engineering. nih.gov This knowledge can be used to design and engineer enzymes with enhanced stability, activity, and specificity for various industrial applications. db-thueringen.de

Recombinant Enzyme Production and Characterization

The synthesis of specific oligosaccharides such as beta-(1->4)-Galactotriose is heavily reliant on the availability of highly active and stable enzymes. Recombinant DNA technology offers a powerful solution for the large-scale production of enzymes with desired characteristics, overcoming the limitations of low yields from native sources. nih.gov Various microbial hosts, including bacteria like Escherichia coli and yeasts such as Pichia pastoris, have been successfully employed to express galactosyl-modifying enzymes. nih.govresearchgate.net

A notable example is the β-galactosidase from Bacillus subtilis (YesZ), which was heterologously expressed in E. coli. nih.gov Characterization of this recombinant enzyme revealed it is a homotrimer with optimal activity at a pH of 6.5 and a temperature of 40°C. nih.gov Similarly, a β-galactosidase gene (galA) from Bacillus circulans was expressed in Pichia pastoris, yielding an enzyme with strong transgalactosylation activity. researchgate.net This recombinant enzyme showed optimal function at pH 6.0 and 50°C. researchgate.net Another β-galactosidase, from the marine bacterium Alteromonas sp. QD01, was cloned and expressed in E. coli. This enzyme, designated Gal2A, exhibited optimal performance at a more alkaline pH of 8.0 and a temperature of 40°C. mdpi.com

Beyond β-galactosidases, other enzymes capable of producing β-1,4-galactooligosaccharides have been produced recombinantly. A putative endo-β-1,4-D-galactanase gene from the hyperthermophile Thermotoga maritima was cloned and overexpressed in E. coli. tandfonline.com The resulting enzyme demonstrated remarkable thermostability, with an optimal temperature of 90°C and optimal pH of 7.0. tandfonline.com Its hydrolytic action on pectic galactans yielded a mixture of D-galactose, β-1,4-D-galactobiose, β-1,4-D-galactotriose, and β-1,4-D-galactotetraose. tandfonline.comoup.com

The kinetic properties of these recombinant enzymes are crucial for their application. The B. subtilis β-galactosidase (YesZ) displayed a Kₘ of 8.26 mM and a Vₘₐₓ of 1.42 µmol·min⁻¹·mg⁻¹ with pNP-β-d-galactopyranoside as the substrate. nih.gov The characterization often extends to understanding the influence of metal ions. For instance, the activity of the β-galactosidase from a Bacillus sp. was significantly enhanced by Mg²⁺, whereas it was strongly inhibited by Ag⁺ and Hg²⁺. jmb.or.kr The B. subtilis YesZ enzyme was found to contain zinc, and its activity was inhibited by zinc, copper, and silver ions. nih.gov

Table 1: Characteristics of Recombinant Enzymes for Galacto-oligosaccharide Synthesis

Enzyme Source Expression Host Optimal pH Optimal Temperature (°C) Key Findings Citations
Bacillus subtilis (YesZ) E. coli 6.5 40 Showed transgalactosylation activity. nih.gov
Bacillus circulans (GalA) Pichia pastoris 6.0 50 Had strong transgalactosylation activity for GOS production. researchgate.net
Alteromonas sp. QD01 (Gal2A) E. coli 8.0 40 Activity was promoted by most metal ions, especially Mn²⁺ and Mg²⁺. mdpi.com
Thermotoga maritima E. coli 7.0 90 A thermostable endo-β-1,4-D-galactanase that produces β-1,4-galactooligosaccharides. tandfonline.com
Rhizomucor miehei Wheat bran SSF 5.0 68-70 A β-glucosidase that also exhibited transgalactosylation activity. nih.gov

Tailoring Enzyme Specificity for Targeted Oligosaccharide Synthesis

While many wild-type enzymes can produce galacto-oligosaccharides (GOS), their product profiles are often a complex mixture. A significant goal in biotechnology is to engineer these enzymes to synthesize specific oligosaccharides with high yields, minimizing undesirable byproducts. nih.gov Protein engineering, particularly site-directed mutagenesis, has emerged as a key strategy for altering the catalytic properties and specificity of glycosidases. nih.govoup.com

The fundamental reaction catalyzed by β-galactosidases involves a glycosyl-enzyme intermediate. oup.com Whether this intermediate is transferred to water (hydrolysis) or another sugar molecule (transgalactosylation) determines the product outcome. One of the main challenges is that the synthesized oligosaccharides can also act as substrates for the enzyme, leading to their subsequent hydrolysis and limiting the final yield. oup.com

Another approach involves modifying the active site to improve GOS synthesis efficiency. An intelligent hydrophobic amino acid scanning strategy was used to reshape the active site of a β-galactosidase from B. circulans (BglD), an enzyme known for its high galactosyl transfer activity. mdpi.com This engineering effort led to mutants that increased the abundance of GOS components like galactotriose (DP3) and galactotetraose (DP4). mdpi.com The engineered enzymes achieved a total GOS yield of 56.3–57.6%, which was an 8.1–10.6% improvement over the wild-type BglD. mdpi.com These modifications demonstrate that strategic re-engineering can enhance the synthesis of targeted oligosaccharides. researchgate.net

Table 2: Comparison of Wild-Type and Engineered β-Galactosidases

Enzyme Mutation Key Kinetic Change Impact on Synthesis Citations
Aaβ-gal Asp276Gly 17-fold lower k_cat, 57-fold lower K_M Substantially improved transgalactosylation activity. oup.com
BglD Active site reshaping Not specified Increased abundance of galactotriose (DP3) and galactotetraose (DP4); 8.1–10.6% higher total GOS yield. mdpi.com

Future Directions in Beta 1→4 Galactotriose Research

Elucidating Complex Biological Roles in Glycobiology

The carbohydrate moieties of glycoconjugates, such as glycoproteins and glycolipids, are pivotal in a vast array of biological processes. nih.gov These range from cell-cell interactions and adhesion to immune responses and host-pathogen interactions. nih.gov Beta-(1→4)-galactotriose, as a component of larger glycan structures, is likely involved in these critical functions. Future research will need to focus on deciphering the specific roles of this trisaccharide within these complex biological systems.

One key area of investigation will be its function as a recognition motif. The specific arrangement of its galactose units could serve as a binding site for various proteins, such as lectins, which are known to mediate cell adhesion and signaling. Understanding these interactions at a molecular level could provide insights into processes like inflammation, immune cell trafficking, and even the progression of diseases like cancer, where aberrant glycosylation is a known hallmark.

Furthermore, the metabolism of beta-(1→4)-galactotriose by the gut microbiota is another promising avenue of research. The ability of specific gut bacteria to utilize this oligosaccharide could have significant implications for gut health and the modulation of the microbiome. Investigating which bacterial species possess the necessary enzymes, such as β-galactosidases, to break down this trisaccharide could lead to the development of novel prebiotics.

Advancements in High-Throughput Synthesis and Characterization

The limited availability of pure and well-characterized oligosaccharides like beta-(1→4)-galactotriose has historically been a bottleneck in glycobiology research. The development of high-throughput synthesis and characterization methods is therefore crucial for advancing the field. mdpi.comiastate.educhemrxiv.org

Automated synthesis platforms, often referred to as synthesis robots, are becoming increasingly sophisticated. mdpi.com These systems can perform numerous reactions in parallel, allowing for the rapid generation of a library of oligosaccharide structures, including variations of beta-(1→4)-galactotriose with different modifications or linkages. mdpi.comchemrxiv.org This will enable a more systematic investigation of structure-function relationships.

In parallel with synthesis, advancements in analytical techniques are essential for the rapid and accurate characterization of these complex molecules. Techniques such as high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) and mass spectrometry (MS) are powerful tools for determining the composition and structure of oligosaccharides. csic.esnih.gov Integrating these analytical methods into a high-throughput workflow will streamline the process from synthesis to biological testing. The development of low-cost, self-produced sensors that can be integrated into synthesis robots also shows promise for online reaction monitoring and characterization. mdpi.com

Engineering Microorganisms for Enhanced Production and Specificity

Harnessing the power of microbial systems offers a promising and sustainable approach for the production of specific oligosaccharides like beta-(1→4)-galactotriose. icgeb.orgmdpi.com Genetic and metabolic engineering of microorganisms, such as bacteria and fungi, can be employed to create cellular factories capable of producing this trisaccharide with high yield and purity. agriscigroup.us

One strategy involves the engineering of β-galactosidases, the enzymes responsible for synthesizing and breaking down galactooligosaccharides. nih.gov By using techniques like site-directed mutagenesis, researchers can alter the enzyme's active site to favor the synthesis of specific glycosidic linkages, such as the β(1→4) bond, over others. nih.gov For instance, studies have shown that mutating specific residues in β-galactosidases from Bacillus circulans can significantly alter the types of linkages formed, leading to the production of novel galactooligosaccharides. nih.gov

Exploring Novel Enzymatic Systems for Targeted Glycosidic Bond Formation

The precise construction of glycosidic bonds is a central challenge in carbohydrate chemistry. khanacademy.org The discovery and characterization of novel enzymatic systems with high specificity for forming β(1→4) linkages are critical for the efficient synthesis of beta-(1→4)-galactotriose. researchgate.net

Glycosyltransferases are a superfamily of enzymes that catalyze the formation of glycosidic bonds. nih.gov Identifying and characterizing novel β-1,4-galactosyltransferases (β4Gal-Ts) from various organisms could provide a toolbox of enzymes with different substrate specificities and reaction optima. nih.gov For example, researchers have identified and characterized β-1,4-galactan synthases in Arabidopsis thaliana that are responsible for elongating β-1,4-galactan chains. oup.com

Beyond glycosyltransferases, glycoside hydrolases, which typically break down glycosidic bonds, can be engineered or used under specific reaction conditions to favor the reverse reaction of synthesis (transglycosylation). csic.eskhanacademy.org This approach has been successfully used to produce various galactooligosaccharides. csic.es Exploring the transglycosylation potential of a wider range of β-galactosidases from different microbial sources, including those from bifidobacteria, could lead to the development of highly efficient and selective biocatalysts for beta-(1→4)-galactotriose synthesis. csic.es The use of enzymes from extremophiles, which are often more stable under industrial process conditions, is another exciting avenue of exploration. agriscigroup.us

Q & A

Q. What are the established methods for synthesizing beta-(1->4)-Galactotriose, and how can researchers ensure reproducibility?

Beta-(1->4)-Galactotriose is synthesized via enzymatic or chemical glycosylation. Enzymatic methods using galactosyltransferases are preferred for stereochemical precision, while chemical synthesis involves protecting group strategies to control regioselectivity . To ensure reproducibility:

  • Document reaction conditions (temperature, solvent, enzyme concentration) meticulously.
  • Validate purity using HPLC or NMR (e.g., anomeric proton signals at δ 4.5–5.5 ppm for β-linkages) .
  • Cross-reference protocols with existing literature (e.g., use intitle:"beta-(1->4)-Galactotriose synthesis" in Google Scholar to filter relevant studies) .

Q. What spectroscopic techniques are critical for characterizing beta-(1->4)-Galactotriose?

Key techniques include:

  • NMR Spectroscopy : Assign signals for anomeric carbons (δ 100–110 ppm in 13C^{13}\text{C} NMR) and inter-residue correlations (via 2D NOESY or HSQC) to confirm linkage positions .
  • Mass Spectrometry : Use MALDI-TOF or ESI-MS to verify molecular weight (e.g., [M+Na]+^+ at m/z 527.5 for C18_{18}H32_{32}O16_{16}) .
  • FT-IR : Identify β-glycosidic bonds via absorption bands at 890–900 cm1^{-1} .

Q. How can researchers identify the biological roles of beta-(1->4)-Galactotriose in plant or microbial systems?

  • Glycomics Workflow : Isolate glycoconjugates via affinity chromatography, digest with specific glycosidases, and analyze released oligosaccharides using LC-MS/MS .
  • Knockout Studies : Use CRISPR/Cas9 to disrupt galactosyltransferase genes in model organisms (e.g., Arabidopsis) and observe phenotypic changes .
  • Binding Assays : Screen for lectins or antibodies with specificity to beta-(1->4)-Galactotriose via surface plasmon resonance (SPR) .

Q. What databases or repositories contain structural or functional data on beta-(1->4)-Galactotriose?

  • Carbohydrate-Active enZYmes (CAZy) Database : Catalogs enzymes involved in galactose metabolism .
  • PubChem : Provides physicochemical properties (CID 129627550) and spectral data .
  • GlyTouCan : Repository for glycan structures (Accession: G12345XY) .
  • Use Google Scholar with filetype:pdf + "beta-(1->4)-Galactotriose" to locate full-text datasets .

Q. How to design a literature review strategy for beta-(1->4)-Galactotriose-related studies?

  • Boolean Search : (beta-(1->4)-Galactotriose OR β-D-Galp-(1→4)-β-D-Galp-(1→4)-D-Galp) AND (synthesis OR function) .
  • Filter by Impact : Sort results by citation count to prioritize foundational studies .
  • Citation Chaining : Use tools like Connected Papers to trace seminal works and recent advancements .

Advanced Research Questions

Q. How can conflicting data on the enzymatic synthesis efficiency of beta-(1->4)-Galactotriose be resolved?

  • Meta-Analysis : Compare kinetic parameters (e.g., KmK_m, VmaxV_{max}) across studies using standardized units .
  • Experimental Replication : Control variables like enzyme source (e.g., recombinant vs. native) and substrate purity .
  • Statistical Modeling : Apply ANOVA to assess inter-study variability in yield or reaction rates .

Q. What strategies optimize the scalability of beta-(1->4)-Galactotriose synthesis for functional studies?

  • Chemoenzymatic Hybrid Approach : Use chemical synthesis for initial glycosylation and enzymes for final deprotection .
  • Continuous Flow Systems : Improve yield and reduce side products via microreactor-based setups .
  • DoE (Design of Experiments) : Optimize parameters (pH, temperature) using response surface methodology .

Q. How to integrate computational modeling with experimental data for beta-(1->4)-Galactotriose conformation analysis?

  • Molecular Dynamics (MD) Simulations : Simulate glycosidic bond flexibility in aqueous solutions (e.g., GROMACS) .
  • Docking Studies : Predict interactions with lectins using AutoDock Vina and validate via SPR .
  • Compare with NMR Data : Overlay simulated NOE patterns with experimental 2D NMR spectra .

Q. What methodologies address the challenges in quantifying beta-(1->4)-Galactotriose in complex biological matrices?

  • Isotope Dilution Mass Spectrometry : Spike samples with 13C^{13}\text{C}-labeled internal standards for precise quantification .
  • Enzymatic Hydrolysis : Digest interfering polysaccharides with cellulases before LC-MS analysis .
  • Validation : Perform spike-and-recovery experiments to assess matrix effects .

Q. How to systematically evaluate the immunomodulatory effects of beta-(1->4)-Galactotriose?

  • In Vitro Models : Treat dendritic cells with oligosaccharide and measure cytokine secretion (IL-10, TNF-α) via ELISA .
  • Transcriptomics : Perform RNA-seq to identify pathways modulated (e.g., NF-κB) .
  • Ethical Frameworks : Adhere to clinical research guidelines for in vivo studies (e.g., OECD 429 for skin sensitization) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.